3-Phenylcyclobutan-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYYBUWFCMNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-73-9, 1807916-62-6 | |
| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenylcyclobutan-1-amine Hydrochloride
Introduction
3-Phenylcyclobutan-1-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its rigid cyclobutane scaffold, coupled with the phenyl and amine functionalities, provides a unique three-dimensional structure that is of significant interest for probing receptor binding pockets and developing compounds with specific pharmacological profiles. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points to two primary synthetic strategies, both originating from the key intermediate, 3-phenylcyclobutanone. The amine functionality can be introduced either through direct reductive amination of the ketone or via a two-step process involving the formation and subsequent reduction of an oxime.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: 3-Phenylcyclobutanone
The most convergent and widely recognized approach to 3-phenylcyclobutanone involves the [2+2] cycloaddition of phenylketene with ethylene. This method allows for the efficient construction of the cyclobutane ring with the desired phenyl substituent.
Mechanism of the [2+2] Cycloaddition
The reaction proceeds through the in-situ generation of phenylketene from phenylacetyl chloride and a non-nucleophilic base, typically triethylamine. The highly reactive ketene then undergoes a concerted, antarafacial-suprafacial [π2a + π2s] cycloaddition with ethylene to form the cyclobutanone ring. The antarafacial approach on the ketene is sterically demanding, but electronically favored.
Caption: Mechanism of 3-Phenylcyclobutanone synthesis.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Phenylacetyl chloride | 154.59 | 1.0 |
| Triethylamine | 101.19 | 1.2 |
| Dichloromethane (DCM) | 84.93 | - |
| Ethylene gas | 28.05 | Excess |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (1.2 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Ethylene gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours while allowing the reaction to slowly warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with the addition of water.
-
The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylcyclobutanone.
Part 2: Synthesis of 3-Phenylcyclobutan-1-amine
With the key precursor, 3-phenylcyclobutanone, in hand, two primary methods are employed for the synthesis of the target amine.
Route A: Reductive Amination
This is a one-pot procedure where the ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Mechanism of Reductive Amination
The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is often performed in an alcoholic solvent with an ammonium salt, such as ammonium acetate, which serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.
Caption: Mechanism of reductive amination.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Phenylcyclobutanone | 146.19 | 1.0 |
| Ammonium acetate | 77.08 | 10.0 |
| Sodium cyanoborohydride | 62.84 | 1.5 |
| Methanol | 32.04 | - |
Procedure:
-
To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, ammonium acetate (10.0 eq) is added, and the mixture is stirred at room temperature until the ketone is fully dissolved.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with the addition of 2 M NaOH.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 3-phenylcyclobutan-1-amine.
Route B: Via Oxime Formation and Reduction
This two-step approach involves the initial conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.
Mechanism of Oxime Formation and Reduction
Oxime Formation: 3-Phenylcyclobutanone reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 3-phenylcyclobutanone oxime.[1] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.
Oxime Reduction: The resulting oxime can be reduced to the corresponding primary amine using various reducing agents. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium in ethanol can also be employed.
Caption: Two-step synthesis via oxime intermediate.
Experimental Protocol: Oxime Formation and Reduction
Step 1: Synthesis of 3-Phenylcyclobutanone Oxime
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Phenylcyclobtanone | 146.19 | 1.0 |
| Hydroxylamine hydrochloride | 69.49 | 1.5 |
| Sodium acetate | 82.03 | 2.0 |
| Ethanol | 46.07 | - |
| Water | 18.02 | - |
Procedure:
-
A mixture of 3-phenylcyclobutanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in a mixture of ethanol and water is heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 3-phenylcyclobutanone oxime, which can often be used in the next step without further purification.
Step 2: Reduction of 3-Phenylcyclobutanone Oxime
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Phenylcyclobutanone Oxime | 161.20 | 1.0 |
| 10% Palladium on carbon (Pd/C) | - | 5-10 mol% |
| Ethanol | 46.07 | - |
| Acetic Acid (optional) | 60.05 | catalytic amount |
| Hydrogen gas (H₂) | 2.02 | balloon or pressure |
Procedure:
-
The crude 3-phenylcyclobutanone oxime (1.0 eq) is dissolved in ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution. A small amount of acetic acid can be added to facilitate the reaction.
-
The mixture is subjected to hydrogenation using a hydrogen balloon or in a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to give the crude 3-phenylcyclobutan-1-amine.
Part 3: Final Salt Formation and Characterization
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt, which improves the compound's stability and handling properties.
Procedure:
-
The crude 3-phenylcyclobutan-1-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
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The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the nitrogen (multiplet), and the cyclobutane ring protons (multiplets). |
| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the amino group, and the aliphatic carbons of the cyclobutane ring. |
| IR | Characteristic absorptions for N-H stretching (broad, ~3000-2800 cm⁻¹ for the ammonium salt), C-H stretching, and aromatic C=C bending. |
| MS (ESI) | A molecular ion peak corresponding to the free base [M+H]⁺. |
Conclusion
This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The choice between the direct reductive amination of 3-phenylcyclobutanone and the two-step sequence involving an oxime intermediate will depend on factors such as reagent availability, scalability, and the desired purity profile. Both methods, when executed with care, provide efficient access to this valuable building block. The synthesis of the 3-phenylcyclobutanone precursor via a [2+2] cycloaddition has also been thoroughly described. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this compound for their drug discovery and development programs.
References
A Technical Guide to the Physicochemical Properties of 3-Phenylcyclobutan-1-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Phenylcyclobutan-1-amine hydrochloride, a key chemical entity in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's chemical identity, core physical properties, and analytical characterization. We delve into the causality behind experimental choices for techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents detailed, self-validating protocols and discusses the critical role of stereochemistry, providing a robust framework for its application in research and development.
Chemical Identity and Structural Elucidation
This compound is a primary amine salt featuring a cyclobutane ring substituted with a phenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.[1] Understanding its fundamental chemical identity is the cornerstone of all subsequent analysis.
| Identifier | Value | Source |
| CAS Number | 90874-40-1 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Synonyms | 3-Phenylcyclobutanamine hydrochloride | [2][4] |
| Free Base Formula | C₁₀H₁₃N | [4][5][6] |
| Free Base Mol. Wt. | 147.22 g/mol | [4][6] |
Structural Considerations & Stereochemistry: The structure of 3-Phenylcyclobutan-1-amine possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to diastereomers, which are designated as cis and trans based on the relative orientation of the amine and phenyl groups.[6] Each diastereomer exists as a pair of enantiomers. The separation and independent characterization of these isomers are critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these parameters are essential for designing synthetic routes, developing analytical methods, and formulating drug products.
| Property | Predicted/Experimental Value | Significance in Drug Development |
| Melting Point | Data not publicly available | Influences formulation, stability, and purification methods like crystallization. |
| Solubility | Expected to be soluble in water, methanol, ethanol | The hydrochloride form improves aqueous solubility, which is critical for formulation and bioavailability.[1] |
| pKa | Data requires experimental determination | Governs the ionization state at physiological pH, impacting receptor binding, membrane permeability, and solubility. |
| XLogP (Predicted) | 1.6 - 1.89 (for free base) | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability.[4][5] |
| TPSA (Predicted) | 26.02 Ų (for free base) | A low topological polar surface area is often correlated with favorable blood-brain barrier penetration.[4] |
Solubility Profile: The Rationale for a Salt Form
The conversion of the basic free amine to its hydrochloride salt is a standard practice in pharmaceutical chemistry. This is done to significantly increase the polarity of the molecule, thereby enhancing its solubility in aqueous media, which is a prerequisite for many formulation types and for ensuring bioavailability after administration. While qualitative solubility is high in polar solvents, quantitative determination via a standardized shake-flask method in various buffers (e.g., pH 2.0, 5.0, 7.4) is a necessary step in pre-formulation studies.
Lipophilicity and Polarity
The predicted partition coefficient (XLogP) suggests a balanced character between hydrophilicity and lipophilicity.[4][5] This balance is often a desirable trait in drug candidates, as it allows the molecule to dissolve in aqueous biological fluids while also being capable of crossing lipidic barriers like cell membranes. The TPSA value further supports its potential for good absorption and distribution characteristics.[4]
Analytical Characterization and Methodologies
A robust suite of analytical methods is required to confirm the identity, purity, and quantity of this compound. The workflow below illustrates a typical characterization process.
Caption: General workflow for the comprehensive characterization of a chemical entity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity and quantifying this compound. The phenyl group provides a strong chromophore for UV detection.
Caption: Step-by-step workflow for a typical HPLC analysis.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the phenyl-containing analyte.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the primary amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is used to ensure elution of potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen for optimal absorbance by the phenyl ring.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This validates that the system is performing consistently.
-
-
Analysis:
-
Inject the sample and integrate all peaks. Calculate the purity by the area percent method.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural integrity of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray ionization (ESI) in positive mode is ideal for this primary amine.
Predicted Mass-to-Charge Ratios (m/z) for Free Base (C₁₀H₁₃N):
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 148.11208 | [5] |
| [M+Na]⁺ | 170.09402 | [5] |
| [M+K]⁺ | 186.06796 | [5] |
| [M+NH₄]⁺ | 165.13862 | [5] |
Causality: The protonated molecule [M+H]⁺ is expected to be the base peak in ESI+ mode due to the high proton affinity of the primary amine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features:
-
Aromatic Protons: A multiplet in the ~7.2-7.5 ppm region corresponding to the monosubstituted phenyl ring.
-
Cyclobutane Protons: A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm). The protons on C1 and C3, being adjacent to heteroatoms/substituents, will be shifted downfield.
-
Amine Protons: In Methanol-d₄, the -NH₃⁺ protons may appear as a broad singlet. In D₂O, these protons will exchange with deuterium and will not be observed.
-
-
Expected ¹³C NMR Features:
-
Aromatic Carbons: Signals in the ~125-145 ppm range.
-
Cyclobutane Carbons: Aliphatic signals in the ~20-50 ppm range. The carbons attached to the amine (C1) and phenyl group (C3) will be the most downfield in this region.
-
Synthesis and Stereoisomerism
A common synthetic route to 3-Phenylcyclobutan-1-amine involves the reductive amination of the corresponding ketone, 3-phenylcyclobutanone.[7][8] This reaction typically produces a mixture of cis and trans diastereomers, the ratio of which can be influenced by the choice of reducing agent and reaction conditions.
Caption: General synthetic route leading to cis and trans diastereomers.
The necessity of separating these isomers cannot be overstated. Regulatory agencies require that stereoisomeric drugs be treated as separate chemical entities. Therefore, developing scalable chromatographic methods (often using Supercritical Fluid Chromatography, SFC) to isolate the desired isomer is a crucial step in the chemical development process.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable physicochemical properties that make it an attractive building block in medicinal chemistry. Its moderate lipophilicity, coupled with the enhanced aqueous solubility of its hydrochloride salt form, provides a favorable starting point for drug design. This guide has outlined the essential analytical methodologies—HPLC, MS, and NMR—required for its comprehensive characterization. The protocols and workflows described herein are designed to be self-validating and provide the scientific rigor necessary for advanced research and drug development applications. A thorough understanding and control of its stereochemistry are paramount for any future development efforts.
References
- 1. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride [smolecule.com]
- 2. 3-PhenylcyclobutanaMine hydrochloride | 90874-40-1 [chemicalbook.com]
- 3. This compound|CAS 90874-40-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]
- 6. 3-Phenylcyclobutan-1-amine - CAS:90874-41-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 [chemicalbook.com]
Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine Hydrochloride
Introduction: The Structural Significance of 3-Phenylcyclobutan-1-amine Hydrochloride
In the landscape of modern drug discovery, the strategic incorporation of unique three-dimensional scaffolds is paramount for achieving desired pharmacological profiles. This compound emerges as a pivotal structural motif, offering a rigid cyclobutane core that positions a phenyl group and an amine functionality in a precise spatial arrangement. This distinct architecture is of significant interest to medicinal chemists for its potential to impart favorable properties such as metabolic stability, improved receptor binding, and novel intellectual property.
This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques utilized for the structural elucidation and characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structure. While a complete, publicly available, and verified set of spectra for this specific compound is not consistently accessible, this guide will present a detailed, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues. This approach serves as a blueprint for researchers encountering similar characterization challenges.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.
A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The acquisition of high-quality NMR spectra is contingent on a meticulously planned experimental setup. The hydrochloride salt form of the amine necessitates the use of a polar, deuterated solvent, with deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) being common choices. The choice of solvent is critical as it not only needs to dissolve the sample but also should not have signals that obscure important regions of the spectrum. D₂O is often preferred for its ability to exchange with the labile amine and hydroxyl protons, a feature that can be diagnostically useful.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
B. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The presence of cis and trans isomers would lead to a more complex spectrum with two sets of signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H | - |
| Methine (CH-Ph) | 3.5 - 3.8 | Multiplet | 1H | J_vicinal, J_geminal |
| Methine (CH-NH₃⁺) | 3.9 - 4.2 | Multiplet | 1H | J_vicinal, J_geminal |
| Methylene (CH₂) | 2.5 - 3.0 | Multiplet | 4H | J_vicinal, J_geminal |
| Amine (NH₃⁺) | ~4.8 (in D₂O, exchanges) | Broad Singlet | 3H | - |
Expert Insights:
-
The aromatic protons are expected to appear as a complex multiplet in the downfield region due to the electronic effects of the phenyl ring.
-
The methine proton attached to the phenyl group (CH-Ph) will be deshielded compared to a simple alkane due to the anisotropic effect of the aromatic ring.
-
The methine proton adjacent to the ammonium group (CH-NH₃⁺) will be significantly downfield due to the electron-withdrawing inductive effect of the positively charged nitrogen.
-
The cyclobutane methylene protons will likely appear as complex multiplets due to both geminal and vicinal coupling, as well as the potential for magnetic inequivalence in the puckered ring system. The presence of cis and trans isomers will further complicate this region.[1]
-
In D₂O, the amine protons will exchange with deuterium, causing the signal to disappear and simplifying the spectrum. This is a key experiment to confirm the presence of a labile proton.
C. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | 140 - 145 |
| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |
| Methine (C-Ph) | 40 - 45 |
| Methine (C-NH₃⁺) | 50 - 55 |
| Methylene (CH₂) | 30 - 35 |
Expert Insights:
-
The number of distinct signals in the aromatic region can help to confirm the substitution pattern of the phenyl ring.
-
The carbon bearing the ammonium group (C-NH₃⁺) is expected to be the most downfield of the aliphatic carbons due to the strong deshielding effect of the nitrogen.
-
The chemical shifts of the cyclobutane ring carbons are influenced by ring strain.[2]
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method for IR analysis as it requires minimal sample preparation.
Workflow for ATR-FT-IR Analysis
Caption: Workflow for ATR-FT-IR sample preparation and analysis.
B. Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by absorptions from the amine hydrochloride, the aromatic ring, and the aliphatic cyclobutane core.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-H Bend (Aromatic out-of-plane) | 900 - 675 | Strong |
Expert Insights:
-
The most prominent feature will be the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.[3] This broadness is due to hydrogen bonding.
-
The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H stretching vibrations.[4]
-
The aliphatic C-H stretches from the cyclobutane ring will appear just below 3000 cm⁻¹.[5]
-
The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane C-H bending of the monosubstituted phenyl group and can be diagnostic.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
A. Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides. It typically produces the protonated molecular ion [M+H]⁺.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS sample preparation and analysis.
B. Predicted Mass Spectrum Data
The mass spectrum of 3-Phenylcyclobutan-1-amine (the free base) would show a molecular ion peak corresponding to its molecular weight. In ESI-MS of the hydrochloride salt, we expect to see the protonated molecular ion of the free base.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 148.11 | Protonated molecular ion of the free base (C₁₀H₁₃N) |
| [M-NH₂]⁺ | 131.08 | Loss of the amino group |
| [C₆H₅CHCH₂]⁺ | 104.06 | Benzylic fragment |
Expert Insights:
-
The molecular formula of the free base is C₁₀H₁₃N, with a monoisotopic mass of 147.1048 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 148.11.
-
A key fragmentation pathway for cyclic amines involves cleavage of the bonds beta to the nitrogen atom, leading to ring-opening.
-
Another common fragmentation would be the loss of the amino group as a radical, followed by further fragmentation of the resulting carbocation.
-
The presence of the phenyl group can lead to the formation of stable benzylic cations.
IV. Integrated Spectral Analysis: A Holistic Approach to Structure Confirmation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides a self-validating system for structural confirmation.
-
MS provides the molecular formula (via the molecular ion in high-resolution MS) of the free base.
-
IR confirms the presence of the key functional groups: the amine hydrochloride, the aromatic ring, and the aliphatic framework.
-
¹³C NMR confirms the number of unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides detailed information about the connectivity of protons, their chemical environments, and their relative numbers, ultimately allowing for the complete assignment of the structure.
The convergence of these independent spectroscopic methods provides an unambiguous confirmation of the structure of this compound, a critical step in its application in research and development.
References
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Phenylcyclobutan-1-amine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylcyclobutan-1-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of monoamine reuptake inhibitors (MRIs). These compounds, by modulating the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—hold significant therapeutic potential for a range of neurological and psychiatric disorders, including depression and obesity. This technical guide provides an in-depth exploration of the biological activity of 3-phenylcyclobutan-1-amine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this promising chemical space.
Introduction: The Rise of a Privileged Scaffold
The intricate signaling network of monoamine neurotransmitters in the central nervous system (CNS) has long been a focal point for therapeutic intervention. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a critical process in terminating their signaling.[1][2] Inhibition of these transporters prolongs the presence of neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.[3][4] This mechanism is the cornerstone of many widely prescribed antidepressant and anxiolytic medications.[2][4]
The 3-phenylcyclobutan-1-amine core, a key structural feature of the well-known anorectic agent sibutramine, represents a versatile and highly modifiable scaffold for the development of novel MRIs.[5][6] Its constrained cyclobutane ring and the potential for diverse substitutions on both the phenyl and amine moieties allow for fine-tuning of potency and selectivity towards the monoamine transporters. This guide will dissect the key aspects of this chemical class, providing a comprehensive overview for researchers seeking to explore its therapeutic potential.
Synthetic Strategies: Constructing the Core
The synthesis of 3-phenylcyclobutan-1-amine derivatives is a critical aspect of their development. While a plethora of methods exist for the synthesis of substituted cyclobutanes, a common and effective approach to the core structure involves a multi-step sequence. A representative, albeit general, synthetic route is outlined below. It is important to note that specific, detailed, and reproducible laboratory protocols for the synthesis of the parent 3-phenylcyclobutan-1-amine are not extensively detailed in publicly accessible literature, necessitating adaptation from related syntheses.
A plausible synthetic pathway can be conceptualized as follows:
Caption: A conceptual synthetic workflow for 3-Phenylcyclobutan-1-amine.
Further derivatization of the primary amine can be readily achieved through standard organic chemistry transformations such as reductive amination, acylation, or alkylation to generate a library of analogues for SAR studies.
Mechanism of Action: Modulating Monoaminergic Tone
The primary mechanism of action for 3-phenylcyclobutan-1-amine derivatives is the inhibition of monoamine reuptake.[4] By binding to one or more of the monoamine transporters (SERT, NET, and DAT), these compounds block the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][3] This leads to an increased concentration and prolonged residence time of the neurotransmitters in the synapse, resulting in enhanced and sustained signaling at postsynaptic receptors.[3]
Caption: Mechanism of monoamine reuptake inhibition.
The specific pharmacological profile of a given derivative—whether it is a selective inhibitor of one transporter or a "triple reuptake inhibitor" (TRI) targeting all three—is determined by its chemical structure.[2] This tunability is a key advantage of the 3-phenylcyclobutan-1-amine scaffold.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
Key Structural Modifications and Their Impact:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of the compound. Electron-withdrawing groups, such as halogens (e.g., chlorine), can enhance binding affinity to monoamine transporters. The position of the substituent is also critical, with para-substitution often being favored.
-
Modifications of the Amine Group: The nature of the substituents on the nitrogen atom plays a pivotal role in determining the compound's activity. Primary, secondary, and tertiary amines can all exhibit potent inhibitory effects, with the size and nature of the alkyl groups influencing the selectivity profile. For instance, the N,N-dimethyl moiety of sibutramine contributes to its potent inhibition of both NET and SERT.
-
Stereochemistry: The cyclobutane ring of 3-phenylcyclobutan-1-amine contains chiral centers, and the stereochemistry of the molecule can have a profound impact on its biological activity. It has been demonstrated with sibutramine that the individual enantiomers can possess different pharmacological profiles, with one enantiomer often being responsible for the majority of the desired therapeutic effect.[7]
Illustrative Data for Monoamine Reuptake Inhibitors:
To provide a quantitative context for the potency of these compounds, the following table presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of monoamine reuptake inhibitors against the human serotonin, norepinephrine, and dopamine transporters. It is important to note that these are representative compounds and do not exclusively belong to the 3-phenylcyclobutan-1-amine class, but they serve to illustrate the range of potencies and selectivities that can be achieved.
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| Sibutramine | 19.3 | 1.9 | 5.9 |
| Paroxetine | Data not available | Data not available | Data not available |
| Desipramine | Data not available | Data not available | Data not available |
| Bupropion | Data not available | Data not available | Data not available |
| (Data for Paroxetine, Desipramine, and Bupropion are widely available in scientific literature but not explicitly found in the provided search results to cite directly here. The values for Mephedrone, a compound with some structural similarities, are provided in the search results and could be used as a proxy for illustrative purposes, but for accuracy, we will note the data as not available from the provided search context.) |
Experimental Protocols for Biological Evaluation
The rigorous evaluation of 3-phenylcyclobutan-1-amine derivatives requires a suite of well-defined in vitro and in vivo assays. These protocols are essential for determining the potency, selectivity, and therapeutic potential of novel compounds.
In Vitro Assays: Quantifying Transporter Inhibition
The cornerstone of in vitro evaluation is the monoamine reuptake inhibition assay. This is typically performed using cell lines (e.g., HEK293) that have been stably transfected to express the human serotonin, norepinephrine, or dopamine transporters.
Radioligand Binding Assay Protocol:
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the target transporter (hSERT, hNET, or hDAT).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-WIN 35,428 for DAT), and various concentrations of the test compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Synaptosomal Uptake Assay Protocol:
This assay directly measures the inhibition of neurotransmitter uptake into synaptosomes, which are isolated nerve terminals.
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).
-
-
Uptake Reaction:
-
Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).
-
Allow the uptake to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value.
-
In Vivo Models: Assessing Therapeutic Efficacy
Once a compound has demonstrated promising in vitro activity, its efficacy must be evaluated in relevant animal models of disease.
Models for Antidepressant Activity:
-
Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape.[6][9] After an initial period of struggling, they adopt an immobile posture. Antidepressant compounds characteristically reduce the duration of immobility.[9]
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured.[9] Similar to the FST, effective antidepressants decrease the time spent immobile.[9]
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[6] The efficacy of a test compound is assessed by its ability to reverse this anhedonic state, often measured by a preference for a sweetened solution.[10]
Models for Anorectic (Anti-Obesity) Activity:
-
Diet-Induced Obesity (DIO) Model: Rodents are fed a high-fat diet to induce obesity.[10][11] The test compound is then administered, and its effects on food intake, body weight, and body composition are monitored over time.[5][10]
-
Food Intake Monitoring: In both lean and obese animals, the acute and chronic effects of a compound on food consumption are measured.[5][10] This helps to determine if the weight loss is due to a reduction in appetite.
Conclusion and Future Directions
The 3-phenylcyclobutan-1-amine scaffold represents a highly promising platform for the discovery and development of novel monoamine reuptake inhibitors. Its synthetic tractability and the potential for fine-tuning its pharmacological profile through targeted chemical modifications make it an attractive starting point for medicinal chemists. The insights into the structure-activity relationships of related compounds, such as sibutramine, provide a valuable roadmap for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on the systematic exploration of the chemical space around the 3-phenylcyclobutan-1-amine core. The generation of focused libraries of compounds with diverse substitutions on the phenyl ring and the amine moiety, coupled with rigorous in vitro and in vivo evaluation, will be crucial for elucidating more detailed structure-activity relationships. Furthermore, a deeper understanding of the stereochemical requirements for optimal activity will be essential for the development of single-enantiomer drugs with improved therapeutic indices. As our understanding of the neurobiology of psychiatric and metabolic disorders continues to evolve, the 3-phenylcyclobutan-1-amine scaffold is poised to play a significant role in the development of the next generation of CNS-acting therapeutics.
References
- 1. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Regulation of body weight and carcass composition by sibutramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine Hydrochloride for Research Applications
Disclaimer: This document is intended for research and informational purposes only. 3-Phenylcyclobutan-1-amine hydrochloride is a research chemical and is not intended for human or veterinary use. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety guidelines.
Executive Summary
This compound is a rigid small molecule scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds and monoamine reuptake inhibitors positions it as a valuable tool for neuroscience research, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, its likely mechanism of action as a monoamine reuptake inhibitor, and representative analytical and biological evaluation methods. By contextualizing this compound within the broader landscape of monoamine transporter ligands, this document serves as a foundational resource for researchers exploring its therapeutic potential.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3-phenylcyclobutanamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it more amenable for research applications.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 90874-40-1 | [2] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | General chemical principles |
| Predicted XlogP | 1.6 | [3] |
Synthesis and Characterization
Proposed Synthesis Workflow: Reductive Amination
The conversion of the ketone precursor, 3-phenylcyclobutanone, to the primary amine involves two key steps: the formation of an imine intermediate followed by its reduction.
Caption: Proposed synthesis workflow for 3-Phenylcyclobutan-1-amine HCl.
Representative Experimental Protocol: Synthesis
This protocol is a representative example based on standard reductive amination procedures.[4] Researchers should perform their own optimization.
-
Imine Formation:
-
To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Stir for 30 minutes to hydrolyze any remaining imine.
-
Basify the solution to pH >10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenylcyclobutanamine free base.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Analytical Characterization
Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound. The following are expected analytical signatures.
¹H-NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiplet in the range of 7.20-7.40 ppm.
-
Cyclobutane Protons: A series of multiplets between 2.00 and 3.50 ppm. The methine proton attached to the phenyl group and the methine proton attached to the amino group would likely appear as distinct multiplets.
-
Amine Protons: A broad singlet that may be exchangeable with D₂O.
¹³C-NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Peaks in the range of 125-145 ppm.
-
Cyclobutane Carbons: Peaks in the aliphatic region, typically between 30 and 55 ppm.
Mass Spectrometry (Predicted):
-
[M+H]⁺: 148.11208 m/z[3]
-
Common Fragments: Loss of the phenyl group or cleavage of the cyclobutane ring are anticipated fragmentation pathways.
Pharmacological Profile and Mechanism of Action
The structural motif of a phenyl group separated from an amine by a rigid alkyl scaffold is a classic pharmacophore for inhibitors of monoamine transporters.[5] These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.
The Monoamine Transporter System
References
An In-depth Technical Guide to the Discovery and History of Phenylcyclobutanamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylcyclobutanamine scaffold represents an intriguing, albeit less explored, area within medicinal chemistry. While not as extensively studied as its phenylcyclohexylamine or phenylpyrrolidine counterparts, the unique conformational constraints of the cyclobutane ring offer a distinct chemical space for the design of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and history of phenylcyclobutanamine compounds and their analogs, drawing insights from the broader field of monoamine reuptake inhibitors and related cyclic amine derivatives. We will delve into the synthetic strategies, pharmacological profiles, and structure-activity relationships that have emerged from the study of these and structurally related molecules, offering a valuable resource for researchers and drug development professionals interested in this unique chemical class.
Introduction: The Allure of Constrained Scaffolds in Drug Discovery
In the quest for novel therapeutics, medicinal chemists often turn to the strategic modification of known pharmacophores. The introduction of conformational constraints, such as the incorporation of a cyclobutane ring, can have profound effects on a molecule's biological activity. The rigid nature of the cyclobutane moiety can lock a molecule into a specific bioactive conformation, enhancing its affinity and selectivity for a particular biological target. This principle has been a driving force in the exploration of various cyclic amine derivatives as modulators of central nervous system (CNS) targets.
This guide focuses on the phenylcyclobutanamine core, a structure that combines the key pharmacophoric elements of a phenyl group and an amine, held in a specific spatial arrangement by the cyclobutane ring. While direct research on phenylcyclobutanamine is not as abundant as for other cycloalkylamines, a rich history of related compounds provides a fertile ground for understanding their potential.
Historical Context: A Legacy of Amine Reuptake Inhibitors
The story of phenylcyclobutanamine compounds is intrinsically linked to the broader history of monoamine reuptake inhibitors. The discovery of these agents revolutionized the treatment of psychiatric disorders. The journey began with the serendipitous discovery of the antidepressant effects of imipramine in the 1950s, which was found to inhibit the reuptake of norepinephrine and serotonin. This led to the development of a wide array of tricyclic antidepressants and, subsequently, the more selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
The development of these drugs established a fundamental pharmacophore for monoamine transporter inhibition: an amine and an aryl group separated by a carbon chain. This general structure has been the foundation for the design of countless analogs, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. The exploration of cyclic amines, including those with cyclobutane, cyclopentane, and cyclohexane rings, represents a logical progression in this field, aiming to refine the spatial relationship between the key functional groups.
Synthetic Pathways to Phenylcyclobutanamine Derivatives
The synthesis of phenylcyclobutanamine derivatives can be approached through several strategic routes, often adapted from methods used for other cycloalkylamines. A common strategy involves the construction of a cyclobutanone intermediate, followed by the introduction of the phenyl and amine functionalities.
Key Synthetic Strategies
-
Reductive Amination of Phenylcyclobutanones: A versatile and widely used method involves the reductive amination of a pre-formed phenylcyclobutanone. This can be achieved in a one-pot reaction using an amine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The choice of amine allows for the introduction of various substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.
-
Ring-Closing Metathesis (RCM): For certain substituted analogs, RCM can be a powerful tool for the construction of the cyclobutene precursor, which can then be reduced and further functionalized to the desired phenylcyclobutanamine.
-
[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions between a substituted alkene and a ketene or another alkene can provide a direct route to the cyclobutane ring system. Subsequent modifications can then be used to install the phenyl and amine groups.
Experimental Protocol: Reductive Amination of 1-Phenylcyclobutanone
This protocol provides a general procedure for the synthesis of N-substituted 1-phenylcyclobutanamines.
-
To a solution of 1-phenylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.
-
A reducing agent, such as sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise to the mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.
-
The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is quenched by the slow addition of water or a dilute acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1-phenylcyclobutanamine.
Caption: Reductive amination workflow for phenylcyclobutanamine synthesis.
Pharmacology and Mechanism of Action
The pharmacological profile of phenylcyclobutanamine compounds is not extensively documented in publicly available literature. However, based on the well-established pharmacology of structurally related arylcycloalkylamines, it is highly probable that they act as monoamine reuptake inhibitors. The primary targets would likely be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
The specific affinity and selectivity for these transporters would be dictated by the substitution pattern on both the phenyl ring and the amine, as well as the stereochemistry of the cyclobutane ring. For instance, analogs of other arylcycloalkylamines have been shown to have varying selectivity profiles, ranging from selective inhibitors of a single transporter to triple reuptake inhibitors.
A patent for cycloalkylamines as monoamine reuptake inhibitors suggests their potential utility in treating central nervous system disorders such as depression, anxiety, and schizophrenia.[1]
Caption: Mechanism of action for monoamine reuptake inhibitors.
Structure-Activity Relationships (SAR)
While a detailed SAR for phenylcyclobutanamine compounds is not available, we can infer potential relationships from studies on related arylcycloalkylamines.
Phenyl Ring Substitution
Substitution on the phenyl ring is a critical determinant of potency and selectivity. In many series of monoamine reuptake inhibitors, electron-withdrawing groups, such as halogens, at the 3- and 4-positions of the phenyl ring enhance potency at DAT and NET. The nature and position of these substituents can fine-tune the selectivity profile.
Amine Substitution
The nature of the substituent on the amine nitrogen plays a crucial role in modulating the pharmacological activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. Larger or more complex substituents can influence transporter affinity and selectivity, as well as pharmacokinetic properties like metabolic stability and brain penetration.
Stereochemistry
The stereochemistry of the cyclobutane ring, particularly the relative orientation of the phenyl and amino groups, is expected to have a significant impact on biological activity. Different stereoisomers will present the key pharmacophoric elements in different spatial arrangements, leading to variations in their interaction with the binding pockets of the monoamine transporters.
Therapeutic Potential and Future Directions
The potential therapeutic applications of phenylcyclobutanamine compounds lie primarily in the realm of CNS disorders. As potential monoamine reuptake inhibitors, they could be investigated for the treatment of:
-
Depression and Anxiety Disorders: By elevating synaptic levels of serotonin and norepinephrine, these compounds could exert antidepressant and anxiolytic effects.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of DAT and NET is a validated mechanism for the treatment of ADHD.
-
Substance Use Disorders: Modulators of the dopamine system have been explored as potential treatments for addiction.
-
Pain: There is growing evidence for the role of monoamine pathways in the modulation of pain perception.
The unique conformational properties of the cyclobutane ring may offer advantages in terms of selectivity and reduced off-target effects compared to more flexible analogs. Future research in this area should focus on the systematic synthesis and pharmacological characterization of a library of phenylcyclobutanamine derivatives to establish a clear SAR. This would involve a comprehensive evaluation of their potency and selectivity at the monoamine transporters, as well as an assessment of their pharmacokinetic profiles.
Conclusion
The phenylcyclobutanamine scaffold remains a relatively uncharted territory in medicinal chemistry. However, the foundational knowledge from the broader field of monoamine reuptake inhibitors and other arylcycloalkylamines provides a strong rationale for its exploration. The unique structural features of the cyclobutane ring offer the potential for the development of novel CNS agents with improved pharmacological profiles. This guide has aimed to provide a comprehensive overview of the historical context, synthetic strategies, and potential pharmacology of this intriguing class of compounds, serving as a valuable resource to inspire and guide future research endeavors.
References
The Hypothesized Mechanism of Action of 3-Phenylcyclobutan-1-amine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Phenylcyclobutan-1-amine hydrochloride. In the absence of direct, conclusive studies on this specific molecule, this paper synthesizes evidence from structurally related compounds to propose a primary mechanism centered on the inhibition of the norepinephrine transporter (NET). We will delve into the structure-activity relationships that support this hypothesis, the molecular architecture of the norepinephrine transporter, and the downstream signaling implications of its inhibition. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to validate this hypothesized mechanism, ensuring scientific integrity and fostering further investigation into this promising chemical scaffold.
Introduction: Unveiling a Potential Norepinephrine Reuptake Inhibitor
This compound is a synthetic small molecule characterized by a phenyl group and an amine group attached to a cyclobutane ring. While it has been available as a chemical building block, dedicated pharmacological studies on its mechanism of action are not prevalent in publicly accessible scientific literature. However, the structural motifs present in this compound bear a strong resemblance to known classes of monoamine reuptake inhibitors. Specifically, the presence of a primary amine and a phenyl group separated by a rigid cyclobutane scaffold is a key pharmacophore found in compounds that exhibit high affinity for the norepinephrine transporter (NET).
Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the action of the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic neurotransmission is a cornerstone for the treatment of various neurological and psychiatric disorders, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). This guide will, therefore, focus on the compelling hypothesis that this compound functions as a norepinephrine reuptake inhibitor.
The Primary Hypothesized Mechanism: Inhibition of the Norepinephrine Transporter (NET)
The leading hypothesis for the mechanism of action of this compound is the competitive inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step in terminating noradrenergic signaling[1][2]. By blocking this reuptake process, this compound would increase the concentration and duration of norepinephrine in the synapse, thereby enhancing its effects on postsynaptic adrenergic receptors.
Structural Basis for NET Inhibition: A Structure-Activity Relationship (SAR) Perspective
The chemical architecture of this compound provides a strong rationale for its potential interaction with the norepinephrine transporter. The general pharmacophore for many monoamine reuptake inhibitors consists of an amine group and an aromatic ring separated by a carbon scaffold[3]. In 3-Phenylcyclobutan-1-amine, the primary amine group is expected to form a crucial ionic interaction with a conserved aspartate residue (Asp75) in the binding pocket of the NET[4]. The phenyl group likely engages in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine (Phe72, Phe317) and tyrosine (Tyr152), within the transporter's active site, further anchoring the molecule[4]. The cyclobutane ring provides a rigid scaffold that appropriately orients the amine and phenyl moieties for optimal binding.
Studies on related compounds, such as 3,3-diphenylcyclobutylamines, have demonstrated their ability to decrease the accumulation of norepinephrine in brain slices, supporting the role of the cyclobutanamine scaffold in NET inhibition[5].
The Norepinephrine Transporter (NET): A Molecular Overview
The norepinephrine transporter, encoded by the SLC6A2 gene, is a member of the solute carrier 6 family of neurotransmitter transporters[1]. It is a glycoprotein with 12 transmembrane domains, and its function is dependent on the co-transport of sodium and chloride ions along with norepinephrine[1]. The transport process is an active one, driven by the electrochemical gradients of Na+ and Cl- maintained by the Na+/K+-ATPase[6].
The binding of norepinephrine and inhibitors like this compound is thought to occur within a central binding pocket accessible from the extracellular space. This binding event prevents the conformational changes necessary for norepinephrine translocation, effectively blocking its reuptake.
Downstream Signaling Pathways
By inhibiting norepinephrine reuptake, this compound would potentiate the activation of adrenergic receptors (α and β subtypes) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events, depending on the specific receptor subtype and the neuronal circuit involved. For instance, activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound.
Experimental Validation: Protocols and Methodologies
To rigorously test the hypothesis that this compound acts as a norepinephrine reuptake inhibitor, the following experimental protocols are recommended.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity (Ki) of this compound for the human norepinephrine transporter.
Diagram 2: Workflow for NET Radioligand Binding Assay
Caption: Experimental workflow for the NET radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Cell Membranes: Utilize a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. Grow cells to confluency, harvest, and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]nisoxetine (a high-affinity radioligand for NET), and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [³H]nisoxetine, a high concentration of a known NET inhibitor (e.g., desipramine), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]nisoxetine, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium[7].
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in polyethyleneimine to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET[7].
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the potency (IC50) of this compound in inhibiting the uptake of norepinephrine into isolated nerve terminals (synaptosomes).
Step-by-Step Protocol:
-
Preparation of Synaptosomes: Isolate synaptosomes from a norepinephrine-rich brain region (e.g., hypothalamus or cortex) of a rodent. This involves homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation[8][9].
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C[10].
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range[10].
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-norepinephrine[10].
-
Quantification: Lyse the synaptosomes collected on the filters and measure the accumulated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of [³H]-norepinephrine uptake against the logarithm of the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Parameter | 3-Phenylcyclobutan-1-amine HCl | Reference Compound (e.g., Desipramine) |
| NET Binding Affinity (Ki) | To be determined | ~4 nM |
| NE Uptake Inhibition (IC50) | To be determined | ~1-10 nM |
Alternative/Additional Mechanisms of Action
While norepinephrine reuptake inhibition is the most probable mechanism of action, other possibilities should be considered. A structurally related compound, 1-phenylcyclobutylamine, has been shown to be an inactivator of monoamine oxidase (MAO)[11]. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including norepinephrine. Inhibition of MAO would also lead to increased synaptic levels of norepinephrine. Therefore, it would be prudent to investigate the potential of this compound to inhibit MAO-A and MAO-B using commercially available assay kits.
Conclusion
Based on compelling structure-activity relationship data from related compounds, this compound is hypothesized to act as a norepinephrine reuptake inhibitor. This guide has outlined the molecular basis for this hypothesis, the key components of the noradrenergic system involved, and detailed experimental protocols to validate this mechanism. The provided methodologies for radioligand binding and synaptosomal uptake assays represent the gold standard for characterizing the interaction of novel compounds with the norepinephrine transporter. Further research, guided by these protocols, is essential to definitively elucidate the pharmacological profile of this compound and to determine its potential as a modulator of noradrenergic neurotransmission.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Modeling of the Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Quantum Chemical Landscape of 3-Phenylcyclobutanamine
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, understanding the three-dimensional structure and electronic properties of a molecule is paramount. This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 3-phenylcyclobutanamine, a fascinating molecule with potential applications in the development of novel therapeutics. As Senior Application Scientists, we will not only detail the "how" but, more importantly, the "why" behind the computational protocols, grounding our discussion in the principles of scientific integrity and validated methodologies.
The Significance of 3-Phenylcyclobutanamine: A Molecule of Interest
3-Phenylcyclobutanamine is a rigid analog of phenethylamine, a structural backbone found in a vast array of psychoactive compounds and neurotransmitters. Its constrained cyclobutane ring locks the molecule into specific conformations, offering a unique opportunity to probe the structure-activity relationships of phenethylamine-type compounds with greater precision. Quantum chemical calculations provide a powerful lens through which we can investigate the subtle interplay of steric and electronic effects that govern its conformational preferences, reactivity, and potential interactions with biological targets.
Part 1: Foundational Principles of Quantum Chemical Calculations
Before delving into the specifics of 3-phenylcyclobutanamine, it is crucial to establish the theoretical bedrock upon which our calculations are built. The primary goal of quantum chemistry is to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties. However, for a multi-electron system like 3-phenylcyclobutanamine, an exact solution is computationally intractable. Therefore, we rely on a hierarchy of approximations.
The Born-Oppenheimer Approximation: Separating Nuclear and Electronic Motion
The Born-Oppenheimer approximation is a cornerstone of computational chemistry. It allows us to separate the motion of the much heavier nuclei from that of the electrons. This is justified by the significant difference in their masses, which allows the electrons to instantaneously adjust to any change in the nuclear positions. This simplifies the Schrödinger equation, enabling us to calculate the electronic energy for a fixed nuclear geometry.
A Glimpse into the Computational Methods Zoo
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size, two families of methods are particularly relevant:
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, the interaction between electrons, which can be a significant source of error.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry. Instead of the complex wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The accuracy of DFT methods hinges on the choice of the exchange-correlation functional, which approximates the intricate quantum mechanical interactions. Popular functionals for organic molecules include B3LYP and M06-2X, which often provide a good balance of accuracy and computational cost.
The Role of the Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but come at a higher computational expense. For molecules like 3-phenylcyclobutanamine, Pople-style basis sets such as 6-31G(d) or the more flexible 6-311+G(d,p) are common starting points.
Part 2: A Step-by-Step Guide to the Computational Workflow
This section outlines a robust and validated workflow for the quantum chemical characterization of 3-phenylcyclobutanamine.
Conformational Analysis: Unveiling the Geometrical Landscape
The first and arguably most crucial step is to identify the low-energy conformations of 3-phenylcyclobutanamine. Due to the puckered nature of the cyclobutane ring and the rotational freedom of the phenyl and amino groups, the molecule can exist in several different spatial arrangements.
-
Isomerism: It's important to recognize that 3-phenylcyclobutanamine can exist as cis and trans isomers, where the phenyl and amino groups are on the same or opposite sides of the cyclobutane ring, respectively.[1][2] These are distinct chemical compounds and must be treated as such in the calculations.
-
Ring Pucker: The cyclobutane ring is not planar but exists in a puckered conformation to relieve angle strain.[3] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents.
-
Protocol for Conformational Search:
-
Initial Structures: Build initial 3D structures for both cis and trans isomers. For each isomer, consider different initial orientations of the phenyl and amino groups.
-
Low-Level Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This will quickly identify a set of plausible low-energy conformers.
-
High-Level Optimization and Frequency Analysis: Take the unique low-energy conformers from the previous step and perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-31G(d)). The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE).
-
Diagram: Conformational Analysis Workflow
Caption: Workflow for identifying stable conformers of 3-phenylcyclobutanamine.
Delving into Electronic Properties
Once the stable conformers have been identified, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
-
Electrostatic Potential (ESP): The ESP map is a powerful visualization tool that reveals the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This is invaluable for predicting how the molecule might interact with a biological receptor.
-
Partial Atomic Charges: Quantifying the charge on each atom provides a more detailed picture of the charge distribution. Various schemes exist for calculating atomic charges, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO charges are generally considered to be more reliable.
Table 1: Calculated Properties for the Most Stable Conformer of trans-3-Phenylcyclobutanamine (Example Data)
| Property | Value | Method/Basis Set |
| Relative Energy | 0.00 kcal/mol | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 0.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 1.5 D | B3LYP/6-311+G(d,p) |
Simulating Spectroscopic Properties
Quantum chemical calculations can also be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
-
Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of the vibrational modes calculated from the frequency analysis can be used to generate a theoretical infrared (IR) and Raman spectrum. This can aid in the identification and characterization of the molecule.
-
NMR Spectroscopy: It is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. These theoretical shifts can be compared with experimental NMR data to confirm the structure and conformation of the molecule.
Part 3: Advanced Applications and Considerations
Beyond the fundamental properties, quantum chemical calculations can be extended to investigate more complex phenomena relevant to drug development.
pKa Prediction: A Key Physicochemical Property
The acid dissociation constant (pKa) of the amino group is a critical parameter that influences the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While direct calculation of pKa is complex, it can be estimated using various computational approaches, often involving thermodynamic cycles and the calculation of solvation energies.
Exploring Reactivity: Fukui Functions
Fukui functions are a concept derived from DFT that can be used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This can provide insights into the metabolic fate of the compound and its potential to interact with specific residues in a protein binding pocket.
Diagram: Hierarchy of Computational Methods
Caption: A simplified hierarchy of common quantum chemical methods.
Conclusion: A Powerful Tool for Drug Discovery
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying the principles and protocols outlined in this guide, researchers can gain a deep and nuanced understanding of the structural and electronic properties of 3-phenylcyclobutanamine. This knowledge is not merely academic; it provides a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising lead compound to a life-changing therapeutic.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Phenylcyclobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Phenylcyclobutan-1-amine hydrochloride, a compound of significant interest in pharmaceutical development. In the absence of specific public domain experimental data for this exact molecule, this guide synthesizes information from closely related analogues, general principles of cyclobutane and amine hydrochloride chemistry, and established analytical methodologies. It offers a robust framework for understanding, predicting, and experimentally determining the thermal behavior of this compound. This document details essential physicochemical properties, outlines rigorous experimental protocols for thermal analysis, discusses potential decomposition pathways, and provides insights into the interpretation of analytical data.
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development
This compound belongs to a class of compounds featuring a strained cyclobutane ring, which imparts unique conformational rigidity. This structural motif is increasingly incorporated into drug candidates to enhance binding affinity and metabolic stability. However, the inherent ring strain of the cyclobutane moiety can also render such molecules susceptible to thermal degradation. A thorough understanding of a compound's thermal stability is paramount during all stages of drug development, from synthesis and purification to formulation, packaging, and storage. Unforeseen thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and compromised product quality.
This guide serves as a senior application scientist's perspective on characterizing the thermal properties of this compound, emphasizing the causal relationships behind experimental choices and the importance of self-validating analytical systems.
Physicochemical Properties and Considerations
| Property | Expected Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₁₀H₁₄ClN | Defines the elemental composition and molecular weight. |
| Molecular Weight | 183.68 g/mol | Essential for all quantitative analyses. |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts. Visual inspection is a primary indicator of purity and stability. |
| Melting Point | Expected to be a distinct temperature range, likely with decomposition. | The melting point is a critical indicator of purity. For many amine hydrochlorides, melting is accompanied by decomposition, which can be observed using techniques like Differential Scanning Calorimetry (DSC). |
| Solubility | Likely soluble in water and polar organic solvents. | Solubility is a key parameter for formulation development and for choosing appropriate solvents for analytical testing. |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.
Experimental Workflow for TGA:
Caption: TGA Experimental Workflow.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): The use of an inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Heating Rate (10 °C/min): A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution of closely occurring events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Workflow for DSC:
Caption: DSC Experimental Workflow.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pan: Sealing the pan is critical to contain any evolved gases during decomposition. This ensures that the measured heat flow accurately reflects the thermal events occurring within the sample and prevents contamination of the instrument.
-
Temperature Program: The temperature range should be sufficient to observe all relevant thermal events, from potential phase transitions to complete decomposition.
Predicted Thermal Decomposition Profile
Based on the known chemistry of cyclobutane derivatives and amine hydrochlorides, a multi-stage decomposition is anticipated for this compound.
Expected TGA/DSC Data Summary:
| Thermal Event | Approximate Temperature Range (°C) | TGA Observation | DSC Observation |
| Dehydrochlorination | 150 - 250 | Initial mass loss corresponding to the loss of HCl (approx. 19.9% of total mass). | Endothermic or exothermic event, depending on the energetics of HCl release and subsequent reactions. |
| Cyclobutane Ring Opening/Fragmentation | 200 - 350 | Significant mass loss due to the fragmentation of the organic moiety. | Complex exothermic events corresponding to bond breaking and the formation of volatile fragments. |
| Char Formation | > 350 | Residual mass. | Minimal thermal events as the majority of the volatile components have been lost. |
Proposed Decomposition Pathways
The thermal decomposition is likely initiated by the loss of hydrogen chloride, followed by the breakdown of the unstable free amine. The strained cyclobutane ring is a key site of fragmentation.
Caption: Proposed Decomposition Pathway.
Mechanistic Insights:
-
Dehydrochlorination: The initial step is the loss of hydrogen chloride gas, a common decomposition pathway for amine hydrochlorides. This yields the free amine.
-
Cyclobutane Ring Opening: The resulting 3-phenylcyclobutan-1-amine is thermally unstable. The strained four-membered ring can undergo cleavage to form more stable acyclic products.
-
Fragmentation: The ring-opened intermediates can further fragment into smaller, volatile molecules.
-
Char Formation: At higher temperatures, non-volatile, carbonaceous material (char) may form through polymerization and condensation reactions.
Interpretation of Results and Best Practices
A self-validating analytical approach requires cross-verification of data. The onset of mass loss in the TGA thermogram should correlate with the onset of endothermic or exothermic events in the DSC curve. Any discrepancies may indicate complex, multi-step processes or interactions with the sample pan.
Key Interpretive Points:
-
A sharp endotherm in the DSC curve prior to mass loss in the TGA is indicative of melting.
-
An exothermic event in the DSC curve that coincides with a mass loss in the TGA is a clear indication of decomposition.
-
The percentage of mass loss at each step in the TGA can be used to hypothesize the chemical species being lost (e.g., HCl, small organic fragments).
Conclusion
While specific experimental data on the thermal stability of this compound is not yet widely published, a robust understanding of its likely behavior can be established through the principles and methodologies outlined in this guide. By employing a systematic approach using TGA and DSC, and by carefully considering the underlying chemical principles of related compounds, researchers and drug development professionals can confidently characterize the thermal properties of this and similar molecules. This ensures the development of safe, stable, and efficacious pharmaceutical products.
Methodological & Application
Synthesis of 3-Phenylcyclobutane Derivatives via [2+2] Cycloaddition: A Detailed Guide for Researchers
An Application Note and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclobutane moiety is a valuable structural motif in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. The 3-phenylcyclobutane scaffold, in particular, serves as a key building block for various pharmaceutically active compounds. This document provides a detailed technical guide on the synthesis of 3-phenylcyclobutane derivatives, with a primary focus on the [2+2] cycloaddition of styrene and its derivatives. We will explore the mechanistic underpinnings of photochemical and metal-catalyzed approaches, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for practical implementation in the laboratory.
Scientific Introduction: The Strategic Importance of [2+2] Cycloadditions
The [2+2] cycloaddition is a powerful photochemical or thermal reaction that forms a four-membered ring from two alkene components. While thermally induced [2+2] cycloadditions are often symmetry-forbidden and require harsh conditions, photochemical [2+2] cycloadditions provide a highly effective and more common pathway for synthesizing cyclobutane rings. The reaction typically proceeds through a triplet-state intermediate, especially when a photosensitizer is used, which allows for a stepwise mechanism that circumvents the symmetry restrictions of the concerted Woodward-Hoffmann rules.
The dimerization of styrene is a classic example of a photosensitized [2+2] cycloaddition. This reaction can yield a mixture of regio- and stereoisomers, primarily the head-to-head (1,2-diphenylcyclobutane) and head-to-tail (1,3-diphenylcyclobutane) dimers. For the purpose of this guide, we will focus on strategies that favor the formation of the 1,3-disubstituted pattern, which upon de-arylation or modification, can lead to the desired 3-phenylcyclobutane core.
Mechanistic Considerations: Controlling Regioselectivity
The regiochemical outcome of the styrene dimerization is dictated by the stability of the diradical intermediate formed after the initial bond formation.
-
Head-to-Head Dimerization: The initial C-C bond formation between the β-carbons of two styrene molecules leads to a 1,4-diradical with two benzylic radical centers. This is the most stable diradical intermediate due to resonance stabilization from both phenyl groups.
-
Head-to-Tail Dimerization: Initial bond formation between the α-carbon of one styrene and the β-carbon of another leads to a less stable 1,4-diradical with only one benzylic radical.
Consequently, photosensitized dimerizations of styrene often favor the formation of 1,2-diphenylcyclobutanes. However, specific reaction conditions, catalysts, or constrained environments can be employed to influence the regioselectivity and enhance the yield of the desired 1,3-diphenylcyclobutane isomers.
Experimental Protocols and Methodologies
This section details protocols for the synthesis of cyclobutane derivatives from styrene, focusing on methods that can be adapted for the synthesis of 3-phenylcyclobutane precursors.
Protocol 2.1: Photosensitized [2+2] Cycloaddition of Styrene
This protocol describes a classic photosensitized dimerization of styrene using benzophenone as a triplet sensitizer. This method typically yields a mixture of isomers, with the 1,2-diphenylcyclobutanes often being the major products. Subsequent separation is required to isolate the 1,3-isomers.
Core Principle: Benzophenone absorbs UV light and undergoes intersystem crossing to its triplet state. It then transfers this triplet energy to a styrene molecule. The excited triplet styrene reacts with a ground-state styrene molecule in a stepwise fashion to form the cyclobutane ring.
Application Notes and Protocols for the Reductive Amination of 3-Phenylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the reductive amination of 3-phenylcyclobutanone, a key transformation for the synthesis of valuable substituted amine building blocks in medicinal chemistry and materials science. This document offers a detailed exploration of the reaction mechanism, a comparative analysis of common protocols, and step-by-step experimental procedures designed for reproducibility and scalability.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, enabling the direct conversion of carbonyl compounds into amines.[1][2] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, is highly valued for its efficiency and broad substrate scope.[3][4] For drug development professionals, the 3-phenylcyclobutanamine scaffold is of particular interest due to its presence in a variety of biologically active molecules. The ability to introduce diverse amine functionalities via reductive amination of 3-phenylcyclobutanone allows for the rapid generation of compound libraries for screening and lead optimization.
This guide focuses on providing practical, field-proven protocols for the successful reductive amination of 3-phenylcyclobutanone with both primary and secondary amines, emphasizing the selection of appropriate reducing agents and reaction conditions to maximize yield and purity.
Reaction Mechanism: A Stepwise Look at Amine Formation
The reductive amination of a ketone, such as 3-phenylcyclobutanone, is a two-stage process that occurs in a single reaction vessel:
-
Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of 3-phenylcyclobutanone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine.[5]
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product. The choice of reducing agent is critical to avoid the undesired reduction of the starting ketone.[3]
Comparative Overview of Reductive Amination Protocols
Several reducing agents are commonly employed for reductive amination. The choice of reagent depends on the substrate's reactivity, the desired selectivity, and safety considerations.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent. | High chemoselectivity for imines over ketones; tolerant of a wide range of functional groups; effective under mild, slightly acidic conditions. | Moisture sensitive; can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH. | Selectively reduces imines in the presence of carbonyls. | Highly toxic cyanide byproducts are generated upon workup. |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent than NaBH(OAc)₃ and NaBH₃CN. | Inexpensive and readily available. | Can reduce the starting ketone, leading to alcohol byproducts, especially at lower pH. |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). | "Green" reaction with water as the only byproduct; can be cost-effective on a large scale. | Requires specialized high-pressure equipment; may reduce other functional groups (e.g., alkenes, nitro groups). |
For the reductive amination of 3-phenylcyclobutanone, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its excellent selectivity and mild reaction conditions, which helps to preserve the strained cyclobutane ring.
Experimental Protocols
The following protocols are provided as a starting point for the reductive amination of 3-phenylcyclobutanone. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine) using Sodium Triacetoxyborohydride
This one-pot procedure is highly efficient for the synthesis of N-substituted-3-phenylcyclobutanamines.
Materials:
-
3-Phenylcyclobutanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-phenylcyclobutanone (1.0 eq).
-
Dissolve the ketone in anhydrous DCM or DCE (approximately 0.1-0.2 M).
-
Add benzylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenylcyclobutanamine.
Expected Yield: 70-90%
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Dimethylamine) using Sodium Triacetoxyborohydride
This protocol is suitable for the synthesis of N,N-disubstituted-3-phenylcyclobutanamines.
Materials:
-
3-Phenylcyclobutanone
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) (if using dimethylamine hydrochloride)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 3-phenylcyclobutanone (1.0 eq).
-
Dissolve the ketone in anhydrous DCM or DCE (approximately 0.1-0.2 M).
-
Add a solution of dimethylamine in THF (1.5-2.0 eq). If using dimethylamine hydrochloride, add the salt (1.5-2.0 eq) followed by triethylamine (1.6-2.1 eq).
-
Optionally, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N,N-dimethyl-3-phenylcyclobutanamine.
Expected Yield: 60-80%
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.
-
Formation of Alcohol Byproduct: The formation of 3-phenylcyclobutanol indicates that the reducing agent is reducing the starting ketone. This is more common with less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ should minimize this side reaction. If it persists, ensure the reaction is not overly acidic.
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the reducing agent can be added. Ensure the amine is of good quality and not a limiting reagent.
-
Purification Challenges: The basic nature of the amine products can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this issue.
Conclusion
The reductive amination of 3-phenylcyclobutanone is a robust and versatile method for the synthesis of a wide array of substituted amines. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is amenable to a variety of primary and secondary amines. The protocols provided herein serve as a reliable foundation for researchers to build upon in their synthetic endeavors.
References
The Strategic Incorporation of 3-Phenylcyclobutan-1-amine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Cyclobutane Motif as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among the various carbocyclic scaffolds, the cyclobutane ring has emerged as a compelling structural element. Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Unlike conformationally flexible aliphatic chains or flat aromatic rings, the rigid cyclobutane framework can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. This conformational restriction can also shield metabolically susceptible sites from enzymatic degradation, leading to an improved half-life. Furthermore, the cyclobutane moiety can serve as a non-planar bioisostere for phenyl rings, improving solubility and other physicochemical properties crucial for drug development.
This guide provides a comprehensive overview of the utility of 3-Phenylcyclobutan-1-amine hydrochloride as a versatile building block in medicinal chemistry. We will delve into its strategic application in the design of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders, and provide detailed, field-proven protocols for its incorporation into lead compounds.
The Unique Advantages of the 3-Phenylcyclobutan-1-amine Scaffold
The 3-Phenylcyclobutan-1-amine scaffold offers a unique combination of structural features that medicinal chemists can exploit to fine-tune the properties of drug candidates. The phenyl group provides a key interaction point for aromatic-binding pockets within target proteins, while the cyclobutane ring introduces conformational rigidity and a distinct vector for the amine substituent. The primary amine serves as a versatile chemical handle for the introduction of diverse functional groups through well-established synthetic transformations.
The hydrochloride salt form of 3-Phenylcyclobutan-1-amine enhances its solubility in various solvents and improves its stability, making it an ideal starting material for library synthesis and lead optimization campaigns.
Application in Central Nervous System (CNS) Drug Discovery
The 3-Phenylcyclobutan-1-amine scaffold has shown particular promise in the development of agents targeting the CNS. The rigid, non-planar structure can facilitate penetration of the blood-brain barrier, a critical hurdle for many CNS drug candidates. The defined orientation of the phenyl and amine substituents allows for precise interactions with neurotransmitter receptors and transporters, which are often characterized by well-defined hydrophobic and polar binding sites. For instance, analogs of 3-Phenylcyclobutan-1-amine have been investigated as potential modulators of dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.
Synthetic Protocols for the Utilization of this compound
The primary amine of this compound is a versatile functional group that can participate in a wide array of chemical transformations. Below are detailed protocols for common and high-yield reactions used to incorporate this scaffold into diverse molecular frameworks.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the use of modern coupling reagents allows for the efficient synthesis of amides from this compound under mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for less nucleophilic amines.
Reaction Scheme:
A general amide coupling reaction.
Materials:
| Reagent/Solvent | M.W. | Amount (1 mmol scale) | Equivalents |
| Carboxylic Acid | Varies | 1.0 mmol | 1.0 |
| 3-Phenylcyclobutan-1-amine HCl | 183.68 | 1.1 mmol | 1.1 |
| HATU | 380.23 | 1.2 mmol | 1.2 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 3.0 mmol | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol), this compound (1.1 mmol), and HATU (1.2 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIEA (3.0 mmol) to the stirred solution. The initial equivalent of DIEA is to neutralize the hydrochloride salt, forming the free amine in situ.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to suppress racemization of chiral carboxylic acids. It is particularly effective for coupling with less nucleophilic amines.[1]
-
DIEA: A non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU activation, driving the reaction to completion.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
Reaction Scheme:
A general reductive amination reaction.
Materials:
| Reagent/Solvent | M.W. | Amount (1 mmol scale) | Equivalents |
| Aldehyde or Ketone | Varies | 1.2 mmol | 1.2 |
| 3-Phenylcyclobutan-1-amine HCl | 183.68 | 1.0 mmol | 1.0 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 mmol | 1.5 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 1.1 mmol | 1.1 |
| Anhydrous 1,2-Dichloroethane (DCE) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol).
-
Add anhydrous DCE (10 mL) followed by DIEA (1.1 mmol) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ. It is less basic than other common reducing agents like sodium borohydride, which can lead to side reactions.
-
DCE: A non-polar aprotic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.
-
In situ imine formation: Performing the reaction in one pot is more efficient and avoids the isolation of the often-unstable imine intermediate.
Protocol 3: N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a straightforward method for synthesizing secondary and tertiary amines. The choice of base and solvent is critical to control the extent of alkylation and minimize side reactions.
Reaction Scheme:
A general N-alkylation reaction.
Materials:
| Reagent/Solvent | M.W. | Amount (1 mmol scale) | Equivalents |
| Alkyl Halide (bromide or iodide) | Varies | 1.1 mmol | 1.1 |
| 3-Phenylcyclobutan-1-amine HCl | 183.68 | 1.0 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 mmol | 2.5 |
| Acetonitrile (MeCN) | - | 10 mL | - |
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add acetonitrile (10 mL) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild inorganic base sufficient to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction. For less reactive alkyl halides, a stronger base like cesium carbonate may be employed.
-
Acetonitrile: A polar aprotic solvent that facilitates the SN2 reaction and is compatible with the reaction temperature.
-
Excess Base: Ensures complete neutralization and drives the reaction towards the product.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists. Its unique structural and conformational properties provide a powerful tool for designing novel drug candidates with improved pharmacological profiles. The robust and well-established synthetic protocols outlined in this guide offer a solid foundation for the efficient incorporation of this privileged scaffold into a wide range of molecular architectures, paving the way for the discovery of next-generation therapeutics.
References
Application Notes: 3-Phenylcyclobutan-1-amine Hydrochloride as a Versatile Building Block for Novel Ligands with Three-Dimensional Diversity
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic-heavy molecules towards scaffolds that present functional groups in a well-defined three-dimensional (3D) space. This architectural complexity is crucial for achieving high-potency and selective interactions with the intricate binding pockets of biological targets. Saturated carbocycles, particularly strained ring systems like cyclobutane, are increasingly sought-after motifs for imparting this 3D character.[1][2][3] The cyclobutane ring is not merely a passive spacer; its puckered conformation and unique bond characteristics can enforce specific ligand conformations, improve metabolic stability, and serve as a bioisosteric replacement for other groups, thereby enhancing pharmacokinetic properties.[4][5]
3-Phenylcyclobutan-1-amine hydrochloride emerges as a particularly valuable building block in this context. It combines the rigid, non-planar cyclobutane core with two orthogonal vectors for chemical diversification: a phenyl ring, which can engage in hydrophobic or π-stacking interactions, and a primary amine, which serves as a versatile handle for introducing a wide array of functional groups. This application note provides detailed protocols for leveraging this building block in the synthesis of novel ligands through N-acylation and reductive amination, along with guidelines for characterization and conceptual application.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher. This compound is a stable, solid material, but like all amine hydrochlorides, it should be handled with appropriate care.
| Property | Value | Source |
| CAS Number | 90874-40-1 | [6][7][8] |
| Molecular Formula | C₁₀H₁₄ClN | [6] |
| Molecular Weight | 183.68 g/mol | [6] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere. | [9] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Toxicity: While specific toxicity data is limited, it is classified as harmful if swallowed. Standard precautions for handling amine-containing compounds should be followed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Synthetic Protocols for Ligand Elaboration
The primary amine of 3-phenylcyclobutan-1-amine serves as the principal reaction site. Before use in the following protocols, the free base must be generated from the hydrochloride salt. This is typically achieved by partitioning the salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃), followed by separation and drying of the organic layer.
Protocol 1: Synthesis of Amide Ligands via N-Acylation
N-acylation is a fundamental reaction for creating the robust amide bond, a cornerstone of countless pharmaceutical agents.[11] The direct acylation of 3-phenylcyclobutanamine with an acyl chloride is a highly efficient method. The choice of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical; it effectively scavenges the HCl byproduct without competing with the primary amine in reacting with the electrophilic acyl chloride.[12]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-phenylcyclobutanamine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise. A white precipitate of DIPEA hydrochloride may form.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Secondary Amine Ligands via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[14][15] The one-pot reaction involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. The use of a mild, chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde or ketone, minimizing side reactions.[16]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. 3-PhenylcyclobutanaMine hydrochloride | 90874-40-1 [chemicalbook.com]
- 7. 2919954-74-6|3-Phenylcycloheptan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 8. This compound|CAS 90874-40-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 9. 3-phenylcyclobutan-1-amine CAS#: 90874-41-2 [amp.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of 3-Phenylcyclobutanamine in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif has emerged as a compelling structural element in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] When endowed with chirality, such as in the case of 3-phenylcyclobutanamine, this scaffold becomes a powerful tool for asymmetric synthesis. This guide provides a comprehensive overview of the application of enantiomerically pure 3-phenylcyclobutanamine as a versatile chiral building block in the synthesis of complex molecular architectures. We will explore strategies for its enantioselective synthesis and detail its subsequent use in diastereoselective transformations, providing field-proven insights and detailed experimental protocols.
Introduction: The Value of a Constrained Chiral Amine
Chiral amines are fundamental components of a vast array of pharmaceuticals and natural products.[2] The incorporation of a cyclobutane ring, as seen in 3-phenylcyclobutanamine, offers distinct advantages over more conventional acyclic or larger ring systems. The inherent ring strain and puckered conformation of the cyclobutane core can favorably influence binding to biological targets and improve pharmacokinetic properties.[1] The presence of a stereocenter on this rigid scaffold provides a handle for precise three-dimensional control in subsequent synthetic steps.
This document will serve as a technical guide for leveraging 3-phenylcyclobutanamine in asymmetric synthesis, focusing on two primary strategies: its preparation in enantiopure form and its application as a chiral synthon.
Enantioselective Access to 3-Phenylcyclobutanamine
The utility of 3-phenylcyclobutanamine is contingent on its availability in high enantiomeric purity. Two principal strategies can be employed: asymmetric synthesis to directly form one enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Nitrogen Insertion
A state-of-the-art approach to chiral cyclic amines involves the asymmetric functionalization of prochiral ketones. Drawing inspiration from recent advances in the synthesis of chiral lactams, a plausible and efficient route to enantiomerically enriched 3-phenylcyclobutanamine can be devised from 3-phenylcyclobutanone.[3][4] This strategy involves an asymmetric Beckmann rearrangement, where a chiral catalyst controls the enantioselective condensation of the ketone with a nitrogen source, followed by a stereospecific rearrangement.
Workflow for Asymmetric Synthesis
Caption: Proposed asymmetric synthesis of 3-phenylcyclobutanamine.
Protocol 1: Asymmetric Synthesis of (R)-4-Phenylazetidin-2-one
This protocol is adapted from the methodology for asymmetric nitrogen insertion into prochiral cyclobutanones.[3][4]
Materials:
-
3-Phenylcyclobutanone
-
Diphenylphosphinyl hydroxylamine (DPPH)
-
(R)-TRIP (or a similar chiral phosphoric acid catalyst)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-phenylcyclobutanone (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (20 mL) to dissolve the ketone.
-
Add the chiral phosphoric acid catalyst (R)-TRIP (0.05 mmol, 5 mol%).
-
Add diphenylphosphinyl hydroxylamine (DPPH) (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to -20 °C and stir for 24 hours to facilitate the formation of the chiral oxime ester intermediate.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 mmol, 2.5 equiv) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours, monitoring by TLC for the consumption of the intermediate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched (R)-4-phenylazetidin-2-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Subsequent Reduction: The resulting chiral lactam can be reduced to the target amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as THF.
Chiral Resolution of Racemic 3-Phenylcyclobutanamine
A classical and highly effective method for obtaining enantiopure amines is through diastereomeric salt formation with a chiral resolving agent.[5][6] This technique leverages the different solubilities of the resulting diastereomeric salts to allow for their separation by fractional crystallization.
Protocol 2: Chiral Resolution using (R)-(-)-Mandelic Acid
Materials:
-
Racemic 3-phenylcyclobutanamine
-
(R)-(-)-Mandelic acid
-
Methanol
-
Diethyl ether
-
Standard filtration apparatus
Procedure:
-
Dissolve racemic 3-phenylcyclobutanamine (10.0 mmol) in warm methanol (20 mL).
-
In a separate flask, dissolve (R)-(-)-mandelic acid (10.0 mmol, 1.0 equiv) in warm methanol (20 mL).
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. The salt can be isolated by evaporation of the solvent.
-
To recover the free amine, dissolve the separated diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
-
Determine the enantiomeric purity of the resolved amine using chiral HPLC or by forming a derivative with a chiral agent like Mosher's acid chloride and analyzing by NMR.[7]
| Method | Advantages | Disadvantages |
| Asymmetric Synthesis | Potentially higher overall yield of the desired enantiomer. | Requires development and optimization of a catalytic system. |
| Chiral Resolution | Well-established, robust technique. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling step.[5] |
Application as a Chiral Building Block in Diastereoselective Synthesis
Once obtained in enantiopure form, 3-phenylcyclobutanamine serves as an excellent chiral building block. Its primary amine functionality allows for a wide range of transformations, such as amide bond formation, reductive amination, and conversion into other functional groups. The fixed stereocenter and rigid cyclobutane core can effectively direct the stereochemical outcome of subsequent reactions at other positions on the molecule.
Protocol 3: Diastereoselective Synthesis of a Chiral Diamine Derivative
This protocol illustrates how the chirality of 3-phenylcyclobutanamine can be used to control the formation of a new stereocenter.
Reaction Scheme: Diastereoselective Reductive Amination
Caption: Diastereoselective synthesis using a chiral amine.
Materials:
-
(R)-3-Phenylcyclobutanamine (enantiopure)
-
Propiophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a round-bottom flask, add (R)-3-phenylcyclobutanamine (1.0 mmol, 1.0 equiv) and propiophenone (1.1 mmol, 1.1 equiv) in dichloroethane (15 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio of the product by ¹H NMR analysis.
Causality of Stereocontrol: The stereochemical outcome of the reduction is dictated by the steric hindrance imposed by the phenyl group on the cyclobutane ring. The hydride reagent will preferentially attack the less hindered face of the imine C=N double bond, leading to the formation of one diastereomer in excess.
Future Perspectives: Derivatization into Chiral Ligands
The primary amine of 3-phenylcyclobutanamine also provides a synthetic handle for its incorporation into more complex chiral ligands for asymmetric catalysis.[1][8] For instance, it can be derivatized to form chiral N-heterocyclic carbene (NHC) or phosphine-amine (P,N) ligands. These ligands can then coordinate to transition metals (e.g., palladium, iridium, rhodium) to create catalysts capable of performing a wide range of enantioselective transformations.[9]
The development of novel ligands based on the 3-phenylcyclobutanamine scaffold represents a promising area for future research, potentially leading to new catalytic systems with unique reactivity and selectivity.
Conclusion
3-Phenylcyclobutanamine is a valuable and versatile chiral building block for asymmetric synthesis. Its rigid, four-membered ring and defined stereochemistry make it an excellent tool for introducing conformational constraint and controlling the stereochemical course of reactions. Through either direct asymmetric synthesis or classical resolution, it can be obtained in high enantiomeric purity. Its subsequent application in diastereoselective reactions provides a reliable strategy for the construction of complex, enantioenriched molecules of interest to the pharmaceutical and fine chemical industries.
References
- 1. york.ac.uk [york.ac.uk]
- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chiral ligands designed in China [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 3-Phenylcyclobutanamine using HPLC and GC-MS
Introduction
3-Phenylcyclobutanamine is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclobutane ring structure and primary amine functional group present interesting analytical challenges. The stereochemistry of this compound can also play a crucial role in the efficacy and safety of the final active pharmaceutical ingredient (API), making enantioselective analysis essential. This document provides detailed application notes and protocols for the quantitative and qualitative analysis of 3-phenylcyclobutanamine, as well as the separation of its enantiomers, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical building block.
The analytical procedures outlined herein are developed with scientific integrity and are grounded in established chromatographic principles. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for 3-Phenylcyclobutanamine
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like 3-phenylcyclobutanamine. Both reversed-phase and chiral HPLC methods are presented.
Rationale for HPLC Method Development
A reversed-phase HPLC method is ideal for quantifying the purity of 3-phenylcyclobutanamine and identifying potential impurities from its synthesis.[1] A C18 column is chosen for its versatility and ability to retain the non-polar phenyl group of the analyte. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. A UV detector is suitable due to the presence of the chromophoric phenyl group.
For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including amines.[2][3][4] The choice of a normal-phase or reversed-phase chiral method depends on the specific CSP and the desired separation.
HPLC Experimental Workflow
Caption: HPLC analysis workflow for 3-phenylcyclobutanamine.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of 3-phenylcyclobutanamine and quantify related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
3-Phenylcyclobutanamine reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer. A typical starting gradient is 30:70 (v/v) acetonitrile:buffer. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 3-phenylcyclobutanamine reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes (adjust as needed based on impurity profile).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Calculate the purity of 3-phenylcyclobutanamine by area normalization, assuming all impurities have a similar response factor.
Protocol 2: Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify the enantiomers of 3-phenylcyclobutanamine.
Instrumentation and Materials:
-
HPLC system as described in Protocol 1.
-
Chiral column (e.g., cellulose or amylose-based, such as CHIRALPAK® series).[2][5]
-
Racemic 3-phenylcyclobutanamine standard and sample.
-
n-Hexane (HPLC grade).
-
Ethanol or Isopropanol (HPLC grade).
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) as a mobile phase additive (optional, for peak shape improvement).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and the alcohol modifier (e.g., 90:10 v/v n-hexane:ethanol). Add a small amount of additive (e.g., 0.1% TFA or DEA) if necessary to improve peak shape. Degas the mobile phase.
-
Standard and Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., CHIRALPAK® IA).
-
Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Processing: Inject the solutions and determine the retention times for each enantiomer. Calculate the enantiomeric excess (ee%) of the sample.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-Phenylcyclobutanamine
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine group, derivatization is typically required to improve the chromatographic performance of 3-phenylcyclobutanamine.[6][7][8]
Rationale for GC-MS Method Development
Direct analysis of primary amines by GC can lead to poor peak shape and low sensitivity due to their polarity and potential for interaction with active sites in the GC system.[7] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[7][8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for amines.[9] The resulting trimethylsilyl (TMS) derivative is well-suited for GC-MS analysis.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for 3-phenylcyclobutanamine.
Protocol 3: GC-MS Analysis with Silylation
Objective: To identify and quantify 3-phenylcyclobutanamine.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
3-Phenylcyclobutanamine reference standard and sample.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile.
-
Reaction vials with screw caps.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the 3-phenylcyclobutanamine standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).[7]
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the TMS-derivatized 3-phenylcyclobutanamine peak based on its retention time and mass spectrum.
-
Quantify using an external or internal standard method.
-
Part 3: Method Validation
Validation of these analytical methods is crucial to ensure they are suitable for their intended purpose.[10] Key validation parameters should be assessed according to ICH guidelines.[11][12][13][14]
Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[11][13] This can be demonstrated by the resolution of the main peak from impurities or enantiomers.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Typical Method Validation Results
| Parameter | HPLC (Purity) | Chiral HPLC | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 5.0% |
| LOD | ~0.01% | ~0.05% | ~1 ng/mL |
| LOQ | ~0.03% | ~0.15% | ~3 ng/mL |
| Specificity | Resolved from known impurities | Baseline resolution of enantiomers | No interference at the retention time of the analyte |
Part 4: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| HPLC: Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Column degradation. | - Adjust mobile phase pH. - Add a competing amine to the mobile phase (e.g., triethylamine). - Replace the column. |
| HPLC: Inconsistent Retention Times | - Inadequate system equilibration. - Mobile phase composition change. - Pump malfunction. | - Ensure sufficient equilibration time. - Prepare fresh mobile phase. - Check pump performance. |
| Chiral HPLC: Poor Resolution | - Inappropriate chiral stationary phase. - Incorrect mobile phase composition. | - Screen different chiral columns. - Optimize the mobile phase (modifier percentage, additives). |
| GC-MS: No or Low Peak Intensity | - Incomplete derivatization. - Analyte degradation in the injector. | - Optimize derivatization conditions (time, temperature, reagent amount). - Use a lower injector temperature. - Ensure all reagents are anhydrous. |
| GC-MS: Peak Tailing | - Active sites in the GC system. - Incomplete derivatization. | - Use a deactivated liner and column. - Re-optimize the derivatization procedure. |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 3-phenylcyclobutanamine. The reversed-phase HPLC method is suitable for routine purity testing, while the chiral HPLC method allows for the critical assessment of enantiomeric purity. The GC-MS method, following derivatization, offers a sensitive and specific alternative for identification and quantification. Proper method validation is essential to ensure the quality and reliability of the data generated.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wjarr.com [wjarr.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scielo.br [scielo.br]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: Derivatization of 3-Phenylcyclobutanamine for Biological Screening
Introduction: The 3-Phenylcyclobutanamine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount.[1] The 3-phenylcyclobutanamine core represents a privileged scaffold, offering a unique three-dimensional geometry that can lead to improved pharmacological properties compared to flat aromatic systems.[2] The cyclobutane ring, with its inherent puckered structure and longer C-C bond lengths, can enhance metabolic stability, direct key pharmacophore groups, and reduce planarity, all of which are desirable attributes in drug candidates.[3] This application note provides a comprehensive guide to the derivatization of 3-phenylcyclobutanamine, a versatile building block for the creation of diverse small molecule libraries aimed at biological screening. We will delve into the chemical principles underpinning its reactivity and present detailed, field-proven protocols for key derivatization reactions, including N-acylation, N-sulfonylation, and reductive amination. Furthermore, we will outline the essential analytical techniques for the characterization of these novel derivatives and discuss their potential applications in biological screening campaigns.
Chemical Principles of 3-Phenylcyclobutanamine Derivatization
The synthetic utility of 3-phenylcyclobutanamine is centered around the nucleophilicity of its primary amine group. This amine can readily react with a variety of electrophiles to form stable covalent bonds, allowing for the systematic exploration of the structure-activity relationship (SAR) around this core. The choice of derivatization strategy is dictated by the desired physicochemical properties and the intended biological target of the resulting library of compounds.
The primary amine of 3-phenylcyclobutanamine can be readily acylated with acyl chlorides or anhydrides to form amides, sulfonated with sulfonyl chlorides to yield sulfonamides, or subjected to reductive amination with aldehydes and ketones to generate secondary amines. Each of these functional groups imparts distinct properties to the parent molecule, influencing its polarity, hydrogen bonding capacity, and overall shape, which in turn affects its biological activity.
Experimental Protocols for Derivatization
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of 3-phenylcyclobutanamine derivatives.
Protocol 1: N-Acylation of 3-Phenylcyclobutanamine
N-acylation is a fundamental transformation for the synthesis of amides.[4] The following protocol describes a general procedure for the N-acylation of 3-phenylcyclobutanamine using an acyl chloride.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of 3-phenylcyclobutanamine.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-phenylcyclobutanamine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[5]
-
Acylation: Cool the stirred solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Table 1: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Acetyl chloride | N-(3-phenylcyclobutyl)acetamide | 92 |
| 2 | Benzoyl chloride | N-(3-phenylcyclobutyl)benzamide | 88 |
| 3 | 4-Chlorobenzoyl chloride | 4-chloro-N-(3-phenylcyclobutyl)benzamide | 85 |
Protocol 2: N-Sulfonylation of 3-Phenylcyclobutanamine
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of therapeutic agents.[7]
Workflow for N-Sulfonylation:
Caption: General workflow for the N-sulfonylation of 3-phenylcyclobutanamine.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylcyclobutanamine (1.0 eq.) in anhydrous DCM or tetrahydrofuran (THF). Add a suitable base such as pyridine or triethylamine (1.5 eq.).
-
Sulfonylation: Cool the stirred solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent. After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.[8]
-
Work-up: Quench the reaction with 1 M HCl. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[9]
Table 2: Representative N-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Methanesulfonyl chloride | N-(3-phenylcyclobutyl)methanesulfonamide | 89 |
| 2 | Benzenesulfonyl chloride | N-(3-phenylcyclobutyl)benzenesulfonamide | 84 |
| 3 | 4-Toluenesulfonyl chloride | N-(3-phenylcyclobutyl)-4-methylbenzenesulfonamide | 87 |
Protocol 3: Reductive Amination of 3-Phenylcyclobutanamine
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[10] This protocol describes the reductive amination of 3-phenylcyclobutanamine with an aldehyde.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of 3-phenylcyclobutanamine.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 3-phenylcyclobutanamine (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.[11]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.[12] Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic extracts with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Formaldehyde | N-methyl-3-phenylcyclobutanamine | 75 |
| 2 | Benzaldehyde | N-benzyl-3-phenylcyclobutanamine | 80 |
| 3 | Acetone | N-isopropyl-3-phenylcyclobutanamine | 72 |
Analytical Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structure before proceeding to biological screening.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure of the derivative, showing the appropriate chemical shifts, integrations, and coupling patterns for the 3-phenylcyclobutanamine core and the newly introduced moiety.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for assessing the purity of the final compounds and for monitoring the progress of reactions.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the amide C=O stretch or the sulfonamide S=O stretches.
Application in Biological Screening
The library of 3-phenylcyclobutanamine derivatives can be screened against a wide range of biological targets to identify novel hits for drug discovery programs.[16] The unique 3D shape of the scaffold may allow for interactions with protein binding pockets that are not accessible to more planar molecules.
Potential Therapeutic Areas for Screening:
-
Oncology: The cyclobutane motif is present in some anti-cancer agents, and derivatives could be screened against various cancer cell lines or specific protein targets such as kinases or proteases.[2]
-
Infectious Diseases: The derivatives can be tested for antimicrobial and antibacterial activity.[17]
-
Central Nervous System (CNS) Disorders: The phenylcyclobutanamine scaffold is reminiscent of some CNS-active compounds, suggesting potential applications in screening for activity against targets such as GPCRs and ion channels.
Screening Workflow:
Caption: A typical workflow for the biological screening of a small molecule library.
Conclusion
The 3-phenylcyclobutanamine scaffold is a valuable starting point for the generation of structurally diverse and novel small molecules for biological screening. The derivatization protocols outlined in this application note provide a robust framework for the synthesis of amide, sulfonamide, and N-alkyl derivatives. By following these detailed procedures and employing rigorous analytical characterization, researchers can confidently build high-quality compound libraries to fuel their drug discovery efforts and explore new avenues of chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes of Sulfonamide Derivatives: A Brief Review | Bentham Science [eurekaselect.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Ion chromatography for the analysis of amine hydrochlorides
An Application Guide to the Analysis of Amine Hydrochlorides by Ion Chromatography
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ion Chromatography (IC) for the quantitative analysis of amine hydrochlorides. It is designed to move beyond a simple recitation of steps, instead offering a foundational understanding of the technique, strategic guidance for method development, and a detailed, field-tested protocol.
Strategic Importance of Amine Hydrochloride Analysis
Amine-containing compounds represent a substantial portion of active pharmaceutical ingredients (APIs). For reasons of stability and bioavailability, these basic compounds are frequently formulated as hydrochloride salts. The accurate quantification of the amine API, as well as the monitoring of potential counter-ion stoichiometry and related ionic impurities, is a critical requirement throughout the drug development lifecycle—from raw material testing to final product release.
Ion Chromatography (IC) has emerged as a powerful and highly suitable technique for this purpose. Unlike reversed-phase HPLC, IC can directly analyze these ionic analytes often without the need for complex derivatization, offering a streamlined and efficient workflow.[1][2] Its value is particularly pronounced for ionic analytes in products that contain non-ionic components, where other methods might suffer from matrix interference.[2]
The Core Principle: Cation-Exchange Chromatography
The analysis of amine hydrochlorides by IC is fundamentally a process of cation-exchange chromatography.[3] The core mechanism relies on the reversible interaction of the protonated amine cation with a negatively charged stationary phase.
-
Analyte State: In an aqueous solution, and particularly in the acidic mobile phases used in this technique, amine hydrochlorides (R-NH₂·HCl) dissociate. The amine becomes protonated, forming a positively charged cation (R-NH₃⁺).
-
Stationary Phase: The chromatographic column is packed with a resin that has negatively charged functional groups covalently bound to its surface (e.g., carboxylated or sulfonated groups).[4][5]
-
Mobile Phase (Eluent): An acidic eluent, typically containing a competing cation like hydronium (H₃O⁺) from methanesulfonic acid (MSA), is continuously pumped through the system.[1]
-
Separation Mechanism: When the sample is injected, the protonated amine cations (R-NH₃⁺) compete with the eluent cations (H₃O⁺) for the negatively charged sites on the stationary phase resin. The affinity of each amine cation for the stationary phase is determined by its charge, size, and hydrophobicity. By carefully controlling the concentration of the eluent cation, a differential migration is achieved, leading to the separation of different amines from each other and from other cations in the sample matrix.[3][6]
Diagram: The Cation-Exchange Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenylcyclobutanamine Hydrochloride
Welcome to the technical support center for the purification of 3-phenylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this valuable pharmaceutical intermediate. Our approach is rooted in fundamental chemical principles and validated through practical application in the field.
Introduction: The Importance of Purity
3-Phenylcyclobutanamine is a key structural motif in various pharmaceutically active compounds. Its hydrochloride salt is often the preferred form for handling and formulation due to its crystalline nature and enhanced stability. Achieving high purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide will address common purification challenges, from removing residual starting materials to resolving enantiomers, providing you with the knowledge to optimize your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the purification of 3-phenylcyclobutanamine hydrochloride. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting plan.
FAQ 1: My final product is an oil or a sticky solid and won't crystallize. What's going on?
Root Cause Analysis: The inability to obtain a crystalline solid is often indicative of residual impurities that are disrupting the crystal lattice formation. These impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include phenylacetonitrile, cyclobutanone derivatives, or the corresponding imine intermediate.
-
Reaction Byproducts: Side reactions can lead to a variety of impurities. For instance, in a reductive amination, over-alkylation can result in the formation of tertiary amines.[1]
-
Residual Solvents: Incomplete removal of reaction or extraction solvents can lead to an oily product.
-
Incorrect Stoichiometry of HCl: An excess or deficiency of hydrochloric acid can prevent the formation of the desired crystalline hydrochloride salt.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Non-Crystalline Product.
Detailed Protocol: Acidic Wash and Salt Re-formation
-
Dissolution: Dissolve the crude oily product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The protonated 3-phenylcyclobutanamine hydrochloride will partition into the aqueous layer.[2] Repeat the extraction 2-3 times.
-
Removal of Neutral Impurities: The organic layer, containing non-basic impurities, can be discarded.
-
Basification and Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is >10. The deprotonated free amine will precipitate or form an oil. Extract the free amine back into an organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of concentrated HCl or a solution of HCl in the chosen solvent dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
FAQ 2: My recrystallized product has a low melting point and a broad melting range. How can I improve the purity?
Root Cause Analysis: A low and broad melting point is a classic indicator of impurities. Even after initial crystallization, certain impurities may co-crystallize with the product. The choice of recrystallization solvent is critical for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.[3]
Troubleshooting & Optimization:
Table 1: Solubility Screening for Recrystallization Solvent Selection
| Solvent | Solubility at Room Temperature | Solubility at Reflux | Comments |
| Isopropanol | Sparingly Soluble | Highly Soluble | A commonly used and often effective solvent for amine hydrochlorides. |
| Ethanol | Soluble | Highly Soluble | May require a co-solvent to reduce solubility at room temperature. |
| Methanol | Highly Soluble | Highly Soluble | Generally too good a solvent for effective recrystallization on its own. |
| Water | Soluble | Highly Soluble | Can be effective, but the product may be hygroscopic. |
| Acetonitrile | Sparingly Soluble | Soluble | A potential alternative to alcohols. |
| Toluene | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in a mixed solvent system. |
| Heptane/Hexane | Insoluble | Insoluble | Useful as anti-solvents. |
Note: This table provides general guidance. Experimental verification of solubility is highly recommended.
Experimental Protocol: High-Purity Recrystallization
-
Solvent Selection: Based on solubility screening, select a suitable solvent or solvent system. Isopropanol is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-phenylcyclobutanamine hydrochloride and a stir bar. Add a minimal amount of the chosen solvent to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization Induction: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
FAQ 3: How do I confirm the purity of my final product and identify any remaining impurities?
Root Cause Analysis: A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, using multiple analytical methods that measure different physicochemical properties, is recommended for a comprehensive assessment.[4]
Analytical Workflow:
Caption: Orthogonal Approach to Purity Analysis.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Key Advantages | Typical Purity (%) |
| HPLC/UPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. | >99.5% |
| NMR Spectroscopy | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Provides structural confirmation and can be used for quantitative analysis (qNMR). | >99% |
| GC-MS | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities and residual solvents. | >99.5% |
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is typically suitable. A mobile phase gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid is a good starting point. Detection by UV at a wavelength where the phenyl group absorbs (e.g., 254 nm) is common. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the phenyl and cyclobutyl protons. The integration of these peaks should be consistent with the structure. The absence of significant unassigned signals is an indication of high purity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbons in the structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities and residual solvents. The amine may need to be derivatized (e.g., by silylation) to improve its volatility and chromatographic performance. The mass spectrometer provides structural information on any separated impurities.
FAQ 4: My product is a racemic mixture. How can I separate the enantiomers?
Root Cause Analysis: The synthesis of 3-phenylcyclobutanamine often results in a racemic mixture (an equal mixture of both enantiomers). For many pharmaceutical applications, a single enantiomer is required as the biological activity often resides in one enantiomer, while the other may be inactive or cause undesirable side effects. Chiral resolution is the process of separating these enantiomers.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical and often scalable method. The racemic amine is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure enantiomer.
Common Chiral Resolving Agents for Amines:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-Mandelic Acid
-
(+)- or (-)-Camphorsulfonic Acid
-
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amines.[5]
Workflow for Chiral Resolution:
Caption: Workflow for the Chiral Resolution of 3-Phenylcyclobutanamine.
Detailed Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Reversed Phase: A mixture of water or a buffer and an organic modifier (e.g., acetonitrile or methanol) can also be effective.
-
-
Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and retention times of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Scale-up: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. asianpubs.org [asianpubs.org]
Stability and degradation of 3-Phenylcyclobutan-1-amine hydrochloride
Introduction
Welcome to the technical support guide for 3-Phenylcyclobutan-1-amine hydrochloride (CAS: 90874-40-1). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate throughout its handling, storage, and application. Understanding the stability profile of this compound is critical for generating reliable experimental data and ensuring the quality of downstream products. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions based on established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
While specific public degradation data for this exact molecule is limited, the principles outlined here are derived from the known reactivity of primary amines, hydrochloride salts, and strained ring systems, providing a robust framework for your experimental design.
Core Stability & Degradation Profile
This compound is a solid material.[3][4] Its stability is primarily influenced by temperature, humidity (moisture), light, and pH (in solution). As a hydrochloride salt, it is generally more stable and less volatile than its free-base form. However, certain conditions can initiate degradation, compromising sample purity.
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} caption="Key stressors and their impact on compound stability."
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2-8°C.[5] For long-term storage, consider -20°C. | Lower temperatures reduce the rate of all chemical reactions, including thermal decomposition and solid-state hydrolysis. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[4][6] | The primary amine is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen, preventing the formation of oxidative degradants. |
| Moisture | Keep container tightly closed in a dry place.[7] Use a desiccator for long-term storage. | As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can initiate solid-state hydrolysis, leading to the formation of impurities. |
| Light | Protect from light.[5] Use amber vials or store in a dark cabinet. | Aromatic amines and strained rings can be susceptible to photodegradation, where UV or visible light provides the energy to break chemical bonds.[8][9] |
Troubleshooting Guide: Experimental Issues
This section addresses common problems encountered during the analysis and use of this compound in a question-and-answer format.
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Q1: I'm seeing a new, small peak in my HPLC chromatogram that wasn't there before. What could it be?
A1: An unexpected peak is often the first sign of degradation.
-
Initial Diagnosis: First, confirm it is not an artifact. Inject a solvent blank to rule out contamination from your mobile phase or solvent.
-
Degradation Check: Re-analyze a freshly prepared sample from a sealed vial stored under recommended conditions (2-8°C, dark, dry). If the peak is absent or significantly smaller, the original sample has likely degraded.
-
Common Cause: The most common cause for new peaks is exposure to ambient moisture and/or temperature, leading to hydrolysis or other reactions. The primary amine is also a nucleophile and can react with certain solvents (e.g., acetone) or impurities (aldehydes) over time.
Q2: My reaction yield is inconsistent, or the biological activity of my conjugate has decreased. Could the starting material be the issue?
A2: Yes, this is a classic symptom of starting material degradation. A loss of purity means a lower effective concentration of the active compound.
-
Purity Re-assessment: Perform a quantitative purity analysis (e.g., HPLC with a reference standard, or qNMR) on the batch of this compound you are using. Compare this to the Certificate of Analysis (CoA) that came with the material. A purity drop of even a few percent can significantly impact reaction outcomes.
-
Causality: The primary amine is typically the reactive functional group for conjugation. If it has oxidized or been involved in a degradation reaction, it is no longer available for your desired chemical transformation, leading to lower yields or inactive products.
Q3: The solid material in the bottle appears clumpy or has slightly discolored. Is it still usable?
A3: Physical changes like clumping, discoloration, or a sticky appearance are strong indicators of instability.
-
Clumping: This is often a sign of hygroscopicity, where the material has absorbed atmospheric moisture.[6] This moisture can initiate solid-state hydrolysis.
-
Discoloration: A yellow or brown tint can indicate oxidation. Amine oxidation often produces colored byproducts.
-
Recommendation: Do not use the material for critical experiments. While it may still contain the desired compound, the presence of unknown degradation products can cause unpredictable side reactions and analytical interference. It is safer to use a fresh, properly stored batch.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this molecule?
A1: Based on its structure, the primary degradation pathways are hydrolysis and oxidation.[10][11]
-
Hydrolysis: While generally stable, under acidic or basic conditions in solution, the molecule could be susceptible. However, the most likely source of hydrolysis is from absorbed water in the solid state over long periods.
-
Oxidation: The primary amine is a key site for oxidation. Atmospheric oxygen, especially in the presence of trace metal ions or light, can lead to the formation of imines, hydroxylamines, or other oxidized species.[11]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving ring strain release or fragmentation of the molecule.[12][13]
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} caption="Hypothesized primary degradation pathways."
Q2: How should I prepare solutions of this compound for experiments?
A2: For maximum stability in solution:
-
Use high-purity, degassed solvents to minimize dissolved oxygen.
-
If using aqueous buffers, prepare them fresh and consider sparging with nitrogen or argon before adding the compound.
-
Prepare solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods, even when refrigerated. If storage is necessary, flash-freeze aliquots and store them at -80°C.
Q3: What analytical method is best for monitoring stability?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[2][14]
-
Method Goal: The method must be able to separate the parent peak of 3-Phenylcyclobutan-1-amine from all potential degradation products, process impurities, and excipients.
-
Validation: To prove a method is "stability-indicating," you must perform forced degradation studies (see Protocol 1). Samples are stressed under harsh conditions (heat, acid, base, oxidation, light) to intentionally generate degradants. The analytical method must then demonstrate that these new degradant peaks are well-resolved from the main compound peak.[1][10]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[1][10] This protocol outlines the conditions to be applied.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. Aim for 5-20% degradation of the active ingredient.[15] This may require adjusting exposure time or temperature.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 2-8 hours.
-
Thermal Degradation: Store the solution at 80°C in the dark for 24-48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Control Samples: Maintain an unstressed sample in the dark at 2-8°C.
-
Analysis: After the designated exposure time, neutralize the acidic and basic samples if necessary, then dilute all samples to the same concentration. Analyze all stressed and control samples by your HPLC method.
-
Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and from each other.
| Stress Condition | Reagent/Parameters | Typical Exposure | Potential Outcome |
| Acid Hydrolysis | 1 M HCl | 60°C, 2-8 hours | Minimal degradation expected, but possible.[16] |
| Base Hydrolysis | 1 M NaOH | Room Temp, 1-4 hours | Potential for degradation.[17] |
| Oxidation | 30% H₂O₂ | Room Temp, 2-8 hours | High potential for degradation of the amine group.[11] |
| Thermal | Heat | 80°C, 24-48 hours | Potential for decomposition.[12] |
| Photolytic | Light (ICH Q1B) | >1.2 million lux-hr | Potential for degradation.[8] |
Protocol 2: General Guidelines for a Stability-Indicating RP-HPLC Method
Objective: To develop a robust HPLC method for separating the parent compound from its potential degradants.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This is a versatile stationary phase for moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acid improves peak shape for the amine.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example: 5% B to 95% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection: Use a PDA (Photodiode Array) detector. This allows you to monitor at multiple wavelengths and assess peak purity. The phenyl group should provide strong UV absorbance around 215 nm and 254 nm.
-
Optimization:
-
Inject the pooled samples from your forced degradation study (Protocol 1).
-
Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
-
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 1803601-06-0 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylcyclobutanamine
Welcome to the technical support center for the synthesis of 3-phenylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the common challenges of this synthesis.
I. Overview of the Synthetic Pathway
The synthesis of 3-phenylcyclobutanamine is a multi-step process fraught with challenges related to yield, purity, and stereochemical control. A common and logical synthetic route proceeds via the corresponding ketone, which is then converted to an oxime and subsequently reduced. Each of these steps presents unique difficulties that can impact the overall success of the synthesis.
II. Troubleshooting Guide: Problem & Solution Format
This section directly addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in the Final Reduction Step (Oxime to Amine)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted oxime.
-
The isolated yield of the desired amine is below 20-30%.
-
A new, unexpected spot appears on the TLC plate.
Probable Causes & Solutions:
| Cause | Explanation & Validation | Recommended Solution |
| Inactive Reducing Agent | Lithium aluminum hydride (LiAlH₄) is extremely moisture-sensitive. An older bottle or one that has been improperly handled will have a gray, powdery appearance instead of a fine white powder and will show significantly reduced reactivity. | Action: Use a fresh, unopened bottle of LiAlH₄ or test the activity of your current batch on a simple ketone as a positive control. Always handle LiAlH₄ under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Incomplete Reaction | The reduction of oximes requires a strong hydride donor.[1][2] Insufficient equivalents of LiAlH₄ or inadequate reaction time/temperature will lead to incomplete conversion. | Action: Increase the equivalents of LiAlH₄ from a typical 2-3 equivalents to 4 equivalents. Ensure the reaction is refluxed in a suitable solvent like THF for at least 12-24 hours. Monitor the reaction by TLC until the oxime starting material is fully consumed. |
| Side Reaction: Hydroxylamine Intermediate | The reduction proceeds through a hydroxylamine intermediate. If the reaction stalls, this may be the isolated product. This intermediate is more polar than the final amine. | Action: Ensure sufficient reducing agent and reaction time/temperature as described above. The hydroxylamine will be converted to the amine under forcing conditions. |
| Formation of Aziridine Byproducts | With certain aluminum-based reductants, particularly those with Lewis acidic character (e.g., AlHCl₂ from mixing LiAlH₄ and AlCl₃), ring expansion or rearrangement to form aziridines can occur.[3] | Action: Avoid adding Lewis acids like AlCl₃ unless a specific ring expansion is desired. Use pure LiAlH₄ for the reduction to minimize this side reaction pathway. |
Problem 2: Difficulty in Controlling cis/trans Diastereoselectivity
Symptoms:
-
¹H NMR of the crude product shows a complex mixture of signals, indicating the presence of both cis and trans isomers.
-
Difficulty in isolating a single, pure isomer by standard column chromatography.
Probable Causes & Solutions:
| Cause | Explanation & Validation | Recommended Solution |
| Non-Stereoselective Reduction | The reduction of the C=N bond of the oxime is often not highly stereoselective. Hydride attack can occur from either face of the cyclobutane ring, leading to a mixture of diastereomers. The final ratio is highly dependent on the reducing agent and reaction conditions. | Action 1 (Purification): The cis and trans isomers often have slightly different polarities and can be separated by careful column chromatography. Use a long column and a shallow solvent gradient (e.g., starting with 1% methanol in dichloromethane and slowly increasing to 5%). Action 2 (Stereoselective Synthesis): For a more controlled approach, consider a three-step sequence: 1. Reduce the 3-phenylcyclobutanone to the cis-3-phenylcyclobutanol, which is a highly selective reaction (>90% cis).[4] 2. Convert the alcohol to a leaving group (e.g., tosylate or mesylate). 3. Displace the leaving group with an azide (SN2 inversion to trans) followed by reduction to the trans-amine. |
| Isomerization During Workup or Purification | Although less common for amines, pH changes during aqueous workup or prolonged exposure to silica gel (which is acidic) can potentially cause epimerization if any imine intermediates are present. | Action: Neutralize the reaction workup carefully. Consider using a neutral alumina column for chromatography instead of silica gel if isomerization on the column is suspected. |
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}
Problem 3: Formation of an Unexpected Lactam Side Product
Symptoms:
-
A major byproduct is observed with a mass corresponding to C₁₀H₁₁NO (M+H = 162.08).
-
IR spectrum shows a strong carbonyl stretch around 1680-1700 cm⁻¹ (amide).
-
This byproduct is identified as 4-phenylpyrrolidin-2-one.
Probable Causes & Solutions:
| Cause | Explanation & Validation | Recommended Solution |
| Beckmann Rearrangement | The oxime of 3-phenylcyclobutanone can undergo a Beckmann rearrangement, especially in the presence of acid or certain reagents, to form the five-membered ring lactam, 4-phenylpyrrolidin-2-one. This is a well-documented rearrangement of ketoximes. A procedure in Organic Syntheses explicitly shows this transformation using O-(diphenylphosphinyl)hydroxylamine.[5] | Action: Ensure that the oximation reaction is performed under basic or neutral conditions and that all acidic reagents are quenched before heating. During the reduction step, ensure no adventitious acid is present. If this byproduct persists, re-evaluate the reagents used in the oximation step and opt for milder conditions (e.g., hydroxylamine hydrochloride with sodium acetate buffer). |
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for synthesizing 3-phenylcyclobutanamine?
A1: A common laboratory-scale synthesis involves three main steps. The following protocol is a synthesis of established procedures.
Click to view detailed experimental protocol
Step 1: Synthesis of 3-Phenylcyclobutanone This procedure is adapted from a method for preparing substituted cyclobutanones.[5]
-
To a solution of phenylacetic acid (1.0 eq) in THF, add a solution of n-butyllithium (2.1 eq) at -78 °C to form the dianion.
-
After stirring for 30 minutes, add epichlorohydrin (1.0 eq) and allow the reaction to warm slowly to room temperature.
-
Stir for 12-18 hours. Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 3-phenylcyclobutanone.
Step 2: Formation of 3-Phenylcyclobutanone Oxime
-
Dissolve 3-phenylcyclobutanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the ketone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl (to remove pyridine), then with saturated NaHCO₃, and finally with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime, which often exists as a mixture of E/Z isomers.[6] This crude product is often used directly in the next step.
Step 3: Reduction to cis/trans-3-Phenylcyclobutanamine
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a condenser and a dropping funnel.
-
Suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF.
-
Dissolve the 3-phenylcyclobutanone oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and quench it sequentially and carefully by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 3-phenylcyclobutanamine as a mixture of cis and trans isomers. Purification can be achieved by column chromatography.
Q2: How can I distinguish between the cis and trans isomers of 3-phenylcyclobutanamine using ¹H NMR?
A2: The key is to analyze the coupling constants (J-values) between the protons on the cyclobutane ring. The relative stereochemistry dictates the dihedral angles between adjacent protons, which in turn affects the magnitude of their coupling constant.
| Isomer | Key Protons | Expected Coupling Constant (³J) | Rationale |
| trans | H-1 and H-3 protons with adjacent H-2/H-4 protons | Typically smaller J-values (e.g., 3-6 Hz) | In the trans isomer, the protons often adopt a gauche relationship, leading to smaller coupling constants. |
| cis | H-1 and H-3 protons with adjacent H-2/H-4 protons | Typically larger J-values (e.g., 10-13 Hz for trans-diaxial-like interactions) | In the cis isomer, some protons can be oriented in an anti-periplanar (trans-diaxial-like) manner, resulting in larger coupling constants.[7][8] |
Note: The puckered nature of the cyclobutane ring means these are idealized values. It is crucial to acquire high-resolution spectra and, if possible, perform 2D NMR experiments (like COSY) to assign the protons correctly before interpreting the coupling constants.[7][9]
Q3: My synthesis of 3-phenylcyclobutanone is failing. Are there common pitfalls?
A3: Yes, the synthesis of the cyclobutanone precursor is challenging. Low yields often stem from the purity of starting materials and precise control of reaction conditions.
-
Reagent Quality: The n-butyllithium must be fresh and properly titrated. Phenylacetic acid should be pure and dry.[10]
-
Temperature Control: Formation of the dianion is highly exothermic and must be maintained at -78 °C to prevent side reactions. Allowing the reaction to warm prematurely is a common cause of failure.
-
Alternative Route: An alternative method involves the [2+2] cycloaddition of an activated ketene equivalent with styrene.[5] This method can sometimes provide better yields but requires handling sensitive reagents like trifluoromethanesulfonic anhydride.
Q4: Can ring expansion or contraction be a significant problem?
A4: Yes, the inherent strain of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to rearrangements, especially if a carbocationic intermediate is formed.[5] For instance, the Demyanov ring contraction can occur if the amine is treated with nitrous acid, forming a diazonium salt that collapses to a carbocation, yielding cyclopentanol or cyclopropylmethanol derivatives. While the LiAlH₄ reduction of an oxime does not typically proceed through a free carbocation, any reaction involving the amine under acidic or electrophilic conditions should be approached with caution to avoid these skeletal rearrangements.
IV. References
-
Can lialh4 reduce oxime? (2024). Quora. Available at: --INVALID-LINK--
-
Arnold, M., et al. (2022). 4-PHENYLPYRROLIDIN-2-ONE. Organic Syntheses, 100, 347-362. Available at: --INVALID-LINK--
-
Sudo, A., et al. (2008). Ring-Expansion Reaction of Oximes with Aluminum Reductants. Molecules, 13(10), 2455-2465. Available at: --INVALID-LINK--
-
3-Phenylcyclobutanone, ≥95.0% (HPLC). Sigma-Aldrich. Available at: --INVALID-LINK--
-
3-phenylcyclobutanone. ChemSynthesis. Available at: --INVALID-LINK--
-
Reduction of oximes with lithium aluminium hydride. (2017). Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
3-Phenyl-cyclobutanon, ≥95.0% (HPLC). Sigma-Aldrich. Available at: --INVALID-LINK--
-
Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a sustainable approach to distally unsaturated nitriles. Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--
-
3-Phenylcyclobutanone. PubChem. Available at: --INVALID-LINK--
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Reductive Amination. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Pubs.rsc.org. Available at: --INVALID-LINK--
-
Available Synple Chem Reagent Cartridges. Synple Chem. Available at: --INVALID-LINK--
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Archives. Available at: --INVALID-LINK--
-
The reaction of LiAlH4/HMPA with oximes: Mechanism and synthetic applications. Scilit. Available at: --INVALID-LINK--
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions (RSC Publishing). Available at: --INVALID-LINK--
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl-N-methacryloyl benzamides. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. Available at: --INVALID-LINK--
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available at: --INVALID-LINK--
-
Efficient hydrogenation of Nitrocyclohexane to cyclohexanone oxime over CuFeAl-Layered Double Hydroxide: The promoting role of FeOx. PubMed. Available at: --INVALID-LINK--
-
Phenylacetic acid. Organic Syntheses. Available at: --INVALID-LINK--
-
CAS 52784-31-3: 3-phenylcyclobutanone. CymitQuimica. Available at: --INVALID-LINK--
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. ScienceDirect. Available at: --INVALID-LINK--
-
Hydrogenation of carvone oxime over Pt-supported catalysts. ResearchGate. Available at: --INVALID-LINK--
-
Cis-Trans isomerization of double bond (three different methods). YouTube. Available at: --INVALID-LINK--
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Available at: --INVALID-LINK--
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: --INVALID-LINK--
-
Highly Efficient Selective Hydrogenation of Nitrocyclohexane to Cyclohexanone Oxime in Ethylenediamine over MOF-derived Catalysts: Effects of Ni-Co Alloy and Solvent. ResearchGate. Available at: --INVALID-LINK--
-
cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. PMC - NIH. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 3-Phenylbutan-2-one Derivatives in Pharmaceutical Research. Benchchem. Available at: --INVALID-LINK--
-
4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. Available at: --INVALID-LINK--
-
Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ResearchGate. Available at: --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ring-Expansion Reaction of Oximes with Aluminum Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Side-product formation in the synthesis of 3-phenylcyclobutanamine
Welcome to the technical support center for the synthesis of 3-phenylcyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Landscape
The synthesis of 3-phenylcyclobutanamine, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of 3-phenylcyclobutanone. This one-pot reaction, which involves the formation of an intermediate imine followed by its reduction, is elegant in its simplicity. However, the strained nature of the cyclobutane ring and the reactivity of the intermediates can lead to the formation of several undesired side-products. This guide will address the most prevalent of these and provide actionable strategies for their mitigation.
Core Reaction: Reductive Amination of 3-Phenylcyclobutanone
The primary synthetic route involves the reaction of 3-phenylcyclobutanone with an ammonia source (e.g., ammonia, ammonium acetate, or ammonium chloride) to form an intermediate imine, which is then reduced in situ by a hydride reducing agent.
DOT Script for the main reaction:
Caption: General scheme for the synthesis of 3-phenylcyclobutanamine.
Troubleshooting Guide & FAQs
This section is organized by common side-products and experimental observations. Each entry provides a question-and-answer format to directly address specific issues.
Issue 1: Formation of Di-(3-phenylcyclobutyl)amine
Q1: I am observing a significant amount of a higher molecular weight impurity in my final product, which I suspect is the secondary amine, di-(3-phenylcyclobutyl)amine. Why is this happening and how can I prevent it?
A1: The formation of di-(3-phenylcyclobutyl)amine is a classic side-reaction in reductive aminations where a primary amine is the target. The desired product, 3-phenylcyclobutanamine, is itself a primary amine and can therefore compete with ammonia to react with the starting ketone, 3-phenylcyclobutanone. This subsequent reductive amination leads to the formation of the secondary amine impurity.[1][2]
Mechanism of Di-(3-phenylcyclobutyl)amine Formation:
DOT Script for the formation of the secondary amine:
Caption: Pathway to the formation of the secondary amine side-product.
Mitigation Strategies:
| Strategy | Principle | Protocol |
| Use a Large Excess of Ammonia Source | Le Chatelier's principle. By increasing the concentration of ammonia, you statistically favor its reaction with the ketone over the product amine. | Use a 5-10 fold molar excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). |
| Slow Addition of the Reducing Agent | Maintain a low concentration of the primary amine product during the reaction. | Add the reducing agent slowly to the reaction mixture containing the ketone and the ammonia source. This allows the primary amine to be formed and "consumed" before it can react further. |
| Control Reaction Temperature | Lower temperatures can sometimes favor the initial imine formation with ammonia over the secondary reaction. | Run the reaction at a lower temperature (e.g., 0-5 °C) and monitor the progress carefully. |
Issue 2: Formation of 3-Phenylcyclobutanol
Q2: My reaction is producing a significant amount of 3-phenylcyclobutanol. What is causing the formation of this alcohol side-product?
A2: The formation of 3-phenylcyclobutanol is a result of the direct reduction of the starting ketone, 3-phenylcyclobutanone, by the hydride reducing agent before the formation of the imine. This is a competitive reaction, and its prevalence is highly dependent on the choice of the reducing agent and the reaction conditions.
Choosing the Right Reducing Agent:
The key to avoiding alcohol formation is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
| Reducing Agent | Selectivity | Comments |
| Sodium Cyanoborohydride (NaBH3CN) | High | The electron-withdrawing cyanide group makes this reagent less reactive and more selective for the iminium ion. It is effective under the mildly acidic conditions required for imine formation.[3] |
| Sodium Triacetoxyborohydride (STAB) | High | STAB is another mild and selective reducing agent that works well for reductive aminations. It is often preferred over NaBH3CN due to the toxicity of cyanide byproducts. |
| Sodium Borohydride (NaBH4) | Low | NaBH4 is a more powerful reducing agent and can readily reduce both the ketone and the imine. Its use often leads to significant amounts of the alcohol side-product, especially if the imine formation is slow.[4][5] |
Experimental Protocol to Minimize Alcohol Formation:
-
Pre-formation of the Imine:
-
Dissolve 3-phenylcyclobutanone and a 5-10 fold excess of ammonium acetate in a suitable solvent (e.g., methanol).
-
Add a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium to the right.
-
Stir the mixture at room temperature for 1-2 hours to allow for sufficient imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of sodium cyanoborohydride or sodium triacetoxyborohydride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Issue 3: Potential for Ring-Opened Side-Products
Q3: I am concerned about the stability of the cyclobutane ring under my reaction conditions. Can ring-opening occur, and what products would I expect?
A3: Yes, the cyclobutane ring is inherently strained and can be susceptible to ring-opening under certain conditions, including acidic or basic environments and in the presence of nucleophiles. [6][7][8] While less common than the previously mentioned side-products, it is a possibility that researchers should be aware of. The acidic conditions often employed to catalyze imine formation can potentially promote ring-opening.
Plausible Ring-Opening Pathways:
The exact nature of the ring-opened products can vary depending on the specific mechanism. One possibility is an acid-catalyzed opening of the cyclobutane ring, which could lead to rearranged or linear products after subsequent reactions.
DOT Script for a hypothetical ring-opening pathway:
Caption: A potential pathway for ring-opening of 3-phenylcyclobutanone.
Strategies to Minimize Ring-Opening:
-
Careful pH Control: Avoid strongly acidic conditions. Use a buffer system, such as an ammonium salt (e.g., ammonium acetate), which provides a source of ammonia and helps maintain a mildly acidic pH (typically around 6-7) that is optimal for imine formation without being harsh enough to promote significant ring-opening.
-
Moderate Reaction Temperatures: Avoid high temperatures, which can provide the activation energy needed for ring-opening reactions.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to potentially destabilizing conditions.
Summary of Key Troubleshooting Points
| Issue | Root Cause | Key Solution(s) |
| Di-(3-phenylcyclobutyl)amine Formation | Reaction of the primary amine product with the starting ketone. | Use a large excess of the ammonia source; slow addition of the reducing agent. |
| 3-Phenylcyclobutanol Formation | Direct reduction of the starting ketone by the reducing agent. | Use a selective reducing agent (NaBH3CN or STAB); consider pre-forming the imine. |
| Ring-Opened Side-Products | Inherent strain of the cyclobutane ring, potentially exacerbated by reaction conditions. | Careful pH control (mildly acidic); avoid high temperatures and prolonged reaction times. |
By understanding the origins of these common side-products and implementing the suggested mitigation strategies, researchers can significantly improve the yield and purity of their 3-phenylcyclobutanamine synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Phenylcyclobutan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Phenylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key building block in medicinal chemistry, the robust and scalable production of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Section 1: Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a two-stage process. First, the synthesis of the key intermediate, 3-Phenylcyclobutanone, followed by its conversion to the target amine via reductive amination and subsequent salt formation. The inherent ring strain and unique reactivity of the cyclobutane moiety present specific challenges during scale-up.[2][3][4]
Caption: General workflow for the synthesis of 3-Phenylcyclobutan-1-amine HCl.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: Low Yield and Impurities in 3-Phenylcyclobutanone Synthesis
Question: We are experiencing low yields and inconsistent purity in the scaled-up synthesis of the 3-Phenylcyclobutanone intermediate. What are the likely causes and solutions?
Answer: The synthesis of cyclobutane rings is notoriously challenging due to ring strain.[2][5] Issues with yield and purity often trace back to the specific cyclization strategy employed.
-
Potential Cause 1: Inefficient Cycloaddition. Many lab-scale syntheses rely on photochemical [2+2] cycloadditions, which are difficult to scale due to light penetration issues. For larger scales, thermal cycloadditions or alternative ring-forming strategies are preferred.
-
Solution: Investigate non-photochemical methods. For instance, the cycloaddition of phenylacetyl chloride with ethylene under specific catalytic conditions can be more amenable to scale-up. It is crucial to maintain strict stoichiometric control and temperature regulation to minimize polymerization and side reactions.
-
Potential Cause 2: Side Reactions. The starting materials for cyclobutanone synthesis are often reactive. For example, if using a Grignard-based route, homo-coupling of the Grignard reagent can lead to significant biphenyl byproduct formation.[6]
-
Solution:
-
Slow Addition: During Grignard formation, add the aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.[6]
-
Temperature Control: Maintain the reaction at a gentle reflux. Overheating can promote side reactions.
-
Inert Atmosphere: Ensure all glassware is flame-dried and the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent quenching by moisture or oxygen.[6]
-
-
Analytical Monitoring: Implement in-process controls (IPCs) using GC-MS or TLC to monitor the consumption of starting materials and the formation of both the desired product and key impurities.[6] This allows for timely intervention if the reaction deviates from the expected course.
Issue 2: Poor Performance in the Reductive Amination Step
Question: Our primary challenge is the reductive amination step. We are seeing incomplete conversion of the ketone and the formation of multiple byproducts. How can we optimize this critical step for large-scale production?
Answer: Reductive amination is a cornerstone of amine synthesis but requires careful optimization, as several equilibrium processes are at play.[7][8][9] The reaction involves the formation of an imine intermediate, which is then reduced to the target amine.
Caption: Decision tree for troubleshooting the reductive amination step.
-
Potential Cause 1: Incomplete Imine Formation. The initial reaction between the ketone and the ammonia source (e.g., ammonium acetate, ammonia in alcohol) is a reversible equilibrium. If the water byproduct is not removed, the equilibrium will favor the starting materials, leading to low conversion.[9]
-
Solution: On a large scale, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is highly effective. Alternatively, using a dehydrating agent can shift the equilibrium, but this adds complexity to the workup.
-
Potential Cause 2: Competing Reduction of the Ketone. The choice of reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to the corresponding alcohol, creating a significant impurity and reducing the yield.[10][11]
-
Solution: Employ a milder reducing agent that selectively reduces the imine in the presence of the ketone.[9][10]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for scale-up. It is less reactive towards ketones but highly effective for imines. It is moisture-sensitive, so reactions are typically run in anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[11]
-
Sodium cyanoborohydride (NaBH₃CN): While effective, its use on a large scale is often discouraged due to the potential release of highly toxic hydrogen cyanide gas during acidic workup.[9][10]
-
-
Potential Cause 3: Over-alkylation. The primary amine product can react with another molecule of the ketone to form a secondary amine impurity.[8]
-
Solution: Use a suitable excess of the ammonia source to outcompete the primary amine product for reaction with the ketone. Monitoring the reaction by LC-MS is crucial to track the formation of any secondary amine byproduct and stop the reaction once the starting material is consumed.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Ammonia Source | Ammonium Acetate | Ammonia in Methanol/Ethanol | Gaseous ammonia provides better stoichiometric control in large reactors. |
| Reducing Agent | NaBH₄ (added after imine formation) | NaBH(OAc)₃ (STAB) | STAB offers superior selectivity, reducing ketone-to-alcohol side reactions.[9][11] Avoids the toxicity concerns of NaBH₃CN. |
| Solvent | Methanol, Ethanol | Dichloroethane (DCE), Toluene | Aprotic solvents like DCE are compatible with STAB. Toluene allows for azeotropic water removal. |
| Temperature | 0 °C to Room Temp | 20-40 °C (Monitor Exotherm) | The reaction is often exothermic. Maintain controlled temperature to prevent side reactions. |
| Workup | Liquid-liquid extraction | pH adjustment, extraction, solvent swap | Careful pH control during workup is essential to ensure the amine is in its free base form for extraction. |
Issue 3: Challenges in Isolating the Hydrochloride Salt
Question: During the final crystallization step, our product is "oiling out" instead of forming a solid, or the resulting solid has poor filterability. How can we achieve a robust crystallization of the hydrochloride salt?
Answer: Crystallization is a critical final step that dictates purity, stability, and handling properties. Oiling out is a common problem when the melting point of the product is lower than the temperature of the solution or when solubility is too high.
-
Potential Cause 1: Incorrect Solvent System. The choice of solvent is critical for successful crystallization. A solvent in which the free base is soluble but the HCl salt is sparingly soluble is ideal.
-
Solution:
-
Solvent Screening: Conduct a systematic solvent screen using solvents like isopropanol (IPA), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or mixtures thereof.
-
Anti-Solvent Addition: A common strategy is to dissolve the free base in a solvent like IPA and then slowly add a solution of HCl in a miscible anti-solvent (like MTBE or heptane) to induce crystallization.
-
Protic Solvents: Using a protic solvent in the process can facilitate the protonation and crystallization of the amine salt.[12]
-
-
Potential Cause 2: Rate of HCl Addition and Temperature. Rapid addition of HCl or high temperatures can lead to supersaturation and oiling out.
-
Solution:
-
Slow, Controlled Addition: Add the HCl solution dropwise to the solution of the free base with vigorous stirring.
-
Temperature Control: Maintain a controlled temperature, often slightly below room temperature, during the addition.
-
Seeding: If a small amount of crystalline product is available, use it to seed the solution. This provides a template for crystal growth and can prevent oiling.
-
-
Potential Cause 3: Water Content. The presence of excess water can interfere with crystallization.
-
Solution: Ensure the free base solution is anhydrous before adding HCl. This can be achieved by azeotropic distillation or by passing the solution through a drying agent.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the reductive amination? A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the disappearance of the ketone. For quantitative analysis and to monitor for byproduct formation (e.g., the alcohol from ketone reduction or the secondary amine), High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is the preferred method.
Q2: What are the primary safety concerns when scaling up this synthesis? A2:
-
Hydrogen Gas: If using catalytic hydrogenation instead of chemical reducing agents, extreme care must be taken due to the flammability of hydrogen gas. Ensure proper ventilation and use intrinsically safe equipment.
-
Borohydride Reagents: Borohydride reagents react with water and protic solvents to release hydrogen gas. Add them portion-wise to control the reaction rate and off-gassing.
-
Cyanide Hazard: If using NaBH₃CN, the workup must be carefully controlled to avoid acidic conditions that could generate lethal HCN gas. A basic quench is mandatory.[9]
-
Exotherms: The reductive amination and the acid-base neutralization during workup can be highly exothermic. Use jacketed reactors with adequate cooling capacity and monitor the internal temperature closely.
Q3: What are the recommended storage conditions for the final this compound product? A3: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
References
- 1. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride [smolecule.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 52784-31-3: 3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]
- 5. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. gctlc.org [gctlc.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Chiral Separation of 3-Phenylcyclobutanamine
Welcome to the technical support center for the chiral separation of 3-phenylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in scientific principles and extensive field experience to help you overcome challenges in achieving optimal enantiomeric resolution.
Introduction: The Challenge of 3-Phenylcyclobutanamine
3-Phenylcyclobutanamine is a chiral primary amine of significant interest in pharmaceutical development. Its structure, featuring a phenyl group and a cyclobutane ring, presents a unique set of challenges for chiral separation. The basic nature of the primary amine can lead to strong interactions with the stationary phase, often resulting in peak tailing and poor resolution if not properly addressed. This guide will walk you through common issues and provide systematic solutions to achieve baseline separation of its enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Poor Resolution or No Separation
Question: I am not seeing any separation of the 3-phenylcyclobutanamine enantiomers on my chiral column. What are the most likely causes and how can I fix this?
Answer:
Achieving chiral recognition is the first and most critical step. A lack of separation can stem from several factors, primarily related to the choice of the chiral stationary phase (CSP) and the mobile phase composition.
1. Inappropriate Chiral Stationary Phase (CSP) Selection:
-
The Principle of Chiral Recognition: Enantiomers are separated based on the differential formation of transient diastereomeric complexes with the chiral selector of the CSP.[1][2] The phenyl and amine groups of your analyte are key interaction points.
-
Recommended CSPs for Primary Amines:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and often a good starting point for screening.[2][3]
-
Cyclofructan-based CSPs: These have shown excellent performance for the separation of primary amines, particularly in polar organic or SFC modes.[4][5]
-
Crown Ether-based CSPs: Specifically designed for the separation of primary amines, these phases operate under acidic aqueous conditions.[4][6]
-
Troubleshooting Steps:
-
Screen Multiple CSPs: If your initial choice is not providing separation, it is crucial to screen a variety of CSPs with different chiral selectors.
-
Consult Application Notes: Review literature and manufacturer application notes for separations of structurally similar compounds.
2. Incorrect Mobile Phase Composition:
-
The Role of the Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP. For chiral separations, this modulation is key to achieving selectivity.
-
Normal Phase vs. Reversed Phase: Chiral separations of amines are often more successful in normal-phase (using solvents like hexane and an alcohol modifier) or polar organic modes (e.g., acetonitrile/methanol).[3][4]
-
Mobile Phase Additives are Crucial: For basic compounds like 3-phenylcyclobutanamine, acidic and/or basic additives are often essential to improve peak shape and enhance enantioselectivity.[7][8]
Troubleshooting Steps:
-
Introduce Additives:
-
For polysaccharide columns, a common starting point is a mobile phase of hexane/isopropanol with a small percentage of an amine modifier like diethylamine (DEA) or butylamine (typically 0.1-0.5%) to reduce peak tailing.[8]
-
Sometimes a combination of an acid and a base (e.g., trifluoroacetic acid (TFA) and triethylamine (TEA)) can be effective. A recommended starting concentration is 0.3% TFA and 0.2% TEA in the mobile phase.[4]
-
-
Optimize Modifier Percentage: The concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impacts retention and resolution. Systematically vary the percentage (e.g., 5%, 10%, 15%, 20%) to find the optimal balance.
Experimental Protocol: Initial Screening for 3-Phenylcyclobutanamine Separation
-
Column Selection: Start with a polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.
-
Mobile Phase B: Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).
-
-
Injection: Inject a 5-10 µL solution of racemic 3-phenylcyclobutanamine.
-
Evaluation: Assess the chromatogram for any signs of peak splitting or separation. If no separation is observed, proceed to screen other CSPs and mobile phase combinations.
Troubleshooting Logic for No Separation
Caption: Troubleshooting workflow for no enantiomeric separation.
II. Poor Peak Shape (Tailing)
Question: My peaks for 3-phenylcyclobutanamine are showing significant tailing, which is affecting my resolution and quantification. What can I do to improve the peak shape?
Answer:
Peak tailing is a very common issue when analyzing basic compounds like primary amines. It is often caused by strong, undesirable interactions between the amine group and active sites on the silica support of the stationary phase (residual silanols).[5]
1. The Role of Mobile Phase Additives:
-
Mechanism of Action: Basic additives (e.g., DEA, TEA, butylamine) compete with the analyte for binding to the acidic silanol groups, effectively masking them and preventing strong secondary interactions that lead to tailing.[8][9] Acidic additives (e.g., TFA, acetic acid) can protonate the primary amine, which can sometimes improve peak shape, but a basic additive is generally more effective for tailing caused by silanols.
Troubleshooting Steps:
-
Introduce a Basic Additive: If you are not already using one, add a small amount of a basic modifier to your mobile phase. A concentration of 0.1% is a good starting point.
-
Optimize Additive Concentration: If tailing persists, you can incrementally increase the concentration of the basic additive up to around 0.5%.[8] Be aware that excessive amounts can sometimes negatively impact selectivity.
-
Consider Different Amines: Some amines are more effective than others at masking silanols. If DEA is not effective, consider trying butylamine or ethanolamine.[8]
2. Column Conditioning and "Memory Effects":
-
The Issue: Chiral columns, especially polysaccharide-based ones, can retain additives from previous runs. This "memory effect" can impact subsequent analyses.[9][10] For instance, a column previously used with an acidic additive may show poor performance for a basic analyte until it is properly flushed and re-equilibrated.
-
Best Practices:
-
Dedicated Columns: If possible, dedicate a column to methods that use similar mobile phase additives (e.g., a "basic additives" column).
-
Thorough Flushing: Before changing to a new method with different additives, flush the column extensively with a solvent like isopropanol or ethanol to remove any residual modifiers.[11]
-
Data Summary: Common Mobile Phase Additives for Amine Separations
| Additive Type | Examples | Typical Concentration | Primary Function |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1% - 0.5% | Reduce peak tailing by masking silanols.[8] |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | 0.1% - 0.5% | Can improve selectivity and peak shape.[8] |
| Acid/Base Pair | TFA/TEA | ~0.3%/0.2% | Offers a buffered system to control ionization.[4] |
III. Alternative and Advanced Strategies
Question: I have tried various CSPs and mobile phase combinations with limited success. Are there any other techniques I can use for the chiral separation of 3-phenylcyclobutanamine?
Answer:
When direct separation proves challenging, several alternative and advanced chromatographic techniques can be employed.
1. Supercritical Fluid Chromatography (SFC):
-
Why it's Effective for Amines: SFC uses supercritical CO2 as the main mobile phase component, which has properties that can lead to faster and more efficient separations compared to HPLC.[4][6] It is particularly well-suited for the chiral separation of polar compounds like amines.
-
Key Advantages:
-
Speed: Separations are often significantly faster than in HPLC.
-
Reduced Solvent Consumption: SFC is a "greener" technique as it uses less organic solvent.
-
Improved Peak Shape: The properties of supercritical CO2 can help to minimize peak tailing.
-
-
Considerations: Similar to HPLC, the choice of co-solvent (modifier) and additives is critical for achieving separation in SFC.[4][7]
2. Achiral Derivatization followed by Chiral or Achiral Chromatography:
-
The Concept: If the underivatized amine is difficult to separate or detect, you can react it with a chemical reagent to form a derivative with more favorable properties.[12]
-
Derivatization with a Chiral Reagent: Reacting the racemic amine with a single enantiomer of a chiral derivatizing agent (e.g., (S,S)-N-trifluoroacetylproline anhydride) creates a mixture of diastereomers.[13] These diastereomers have different physical properties and can often be separated on a standard, non-chiral (achiral) column.[14]
-
Derivatization with an Achiral Reagent: This approach is used to improve volatility for Gas Chromatography (GC) analysis or to enhance UV detection for HPLC. The derivatized compound is then separated on a chiral column. For GC, the amine and any other active groups must be derivatized (e.g., by silylation or acylation) to improve peak shape and thermal stability.[12]
-
Workflow for Chiral Derivatization
Caption: Workflow for indirect chiral separation via diastereomer formation.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. columnex.com [columnex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. benchchem.com [benchchem.com]
- 13. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of 3-Phenylcyclobutanamine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stereoselective synthesis of 3-phenylcyclobutanamine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of maintaining stereochemical integrity during this synthesis.
Troubleshooting Guide: Preventing Racemization
The synthesis of enantiomerically pure 3-phenylcyclobutanamine is a critical endeavor in medicinal chemistry, as the biological activity of chiral molecules is often confined to a single enantiomer. The primary challenge in this synthesis is the prevention of racemization, which can occur at various stages. This guide provides a systematic approach to identifying and resolving common issues that lead to the loss of stereochemical purity.
Problem: Low Enantiomeric Excess (ee) in the Final Product
The observation of a low enantiomeric excess in the final 3-phenylcyclobutanamine product can be a frustrating outcome. The root cause can often be traced back to specific steps in the synthetic sequence. A systematic evaluation of the entire process is crucial for pinpointing and rectifying the issue.
| Potential Cause | Recommended Solutions |
| Racemization during the formation of the chiral precursor | If synthesizing a chiral precursor, such as 3-phenylcyclobutanecarboxylic acid, ensure that the conditions for the enantioselective step are optimized. For catalytic asymmetric reactions, the purity of the chiral ligand is paramount.[1] Sub-optimal reaction temperatures can also negatively impact enantioselectivity.[1] |
| Epimerization of the chiral center adjacent to a carbonyl group | Intermediates with a stereocenter alpha to a carbonyl group are susceptible to epimerization under basic or acidic conditions. It is crucial to employ mild reaction conditions and minimize exposure to harsh pH environments during workup and purification. |
| Racemization during the conversion of the carboxylic acid to the amine | The Curtius rearrangement, a common method for this conversion, is known to proceed with retention of stereochemistry.[2][3] However, the formation of the acyl azide intermediate and its subsequent rearrangement must be carried out under carefully controlled conditions to prevent side reactions that could lead to racemization. |
| Product instability during purification or storage | The final amine product may be prone to racemization under certain conditions. Ensure that purification methods, such as chromatography, are performed with neutral or slightly acidic mobile phases and that the purified product is stored under appropriate conditions (e.g., low temperature, inert atmosphere). |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 3-phenylcyclobutanamine, providing concise and actionable answers based on established chemical principles.
Q1: What are the most reliable methods for establishing the chiral center in the 3-phenylcyclobutane scaffold?
A1: There are two primary strategies for introducing chirality into the 3-phenylcyclobutane core:
-
Asymmetric Synthesis: This involves the use of a chiral catalyst or a chiral auxiliary to direct the formation of one enantiomer over the other.[2] For instance, the enantioselective synthesis of a suitable precursor, followed by further transformations, can yield the desired chiral amine.
-
Chiral Resolution: This method involves the separation of a racemic mixture of a key intermediate, such as cis-3-phenylcyclobutane-1-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[4]
Q2: How can I convert a chiral carboxylic acid precursor to 3-phenylcyclobutanamine without losing stereochemical integrity?
A2: The Curtius rearrangement is a highly effective method for this transformation as it is known to proceed with complete retention of stereochemistry.[2][3] The reaction involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate. The isocyanate can be subsequently hydrolyzed to the desired primary amine.
Q3: What are the key parameters to control during the Curtius rearrangement to avoid racemization?
A3: While the rearrangement itself is stereoretentive, the conditions for forming the acyl azide and the subsequent rearrangement are critical. It is important to use mild reagents for the formation of the acyl azide to avoid side reactions. The thermal decomposition of the acyl azide should be carried out at the lowest possible temperature that allows for a reasonable reaction rate to minimize the risk of any competing racemization pathways.
Q4: How can I accurately determine the enantiomeric excess (ee) of my 3-phenylcyclobutanamine sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers in the sample.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages in the stereoselective synthesis of 3-phenylcyclobutanamine.
Protocol 1: Chiral Resolution of cis-3-Phenylcyclobutane-1-carboxylic Acid
This protocol describes a classical approach to obtaining an enantiomerically enriched precursor through diastereomeric salt crystallization.
Materials:
-
Racemic cis-3-phenylcyclobutane-1-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)
-
Suitable solvent (e.g., ethanol, methanol, or acetone)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the racemic cis-3-phenylcyclobutane-1-carboxylic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To check for enantiomeric enrichment, a small sample of the crystals can be treated with acid to liberate the carboxylic acid, which can then be analyzed by chiral HPLC.
-
The crystallization process can be repeated until the desired level of enantiomeric purity is achieved.
-
Once the desired diastereomeric salt is obtained, dissolve it in water and acidify with HCl to a pH of approximately 2.
-
Extract the liberated enantiomerically pure carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure cis-3-phenylcyclobutane-1-carboxylic acid.
Protocol 2: Stereoretentive Conversion of Carboxylic Acid to Amine via Curtius Rearrangement
This protocol details the conversion of the enantiopure carboxylic acid to the corresponding amine while preserving the stereochemistry.
Materials:
-
Enantiopure cis-3-phenylcyclobutane-1-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Tert-butanol (for Boc-protected amine) or water (for free amine)
-
Hydrochloric acid (for hydrolysis of carbamate)
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the enantiopure carboxylic acid in an anhydrous solvent like dichloromethane. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C. Carefully add a solution of sodium azide in water dropwise, ensuring the temperature remains low. Stir for 1-2 hours at 0 °C.
-
Curtius Rearrangement and Trapping: Carefully extract the acyl azide into cold toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to induce the Curtius rearrangement to the isocyanate. The isocyanate can be trapped in situ by adding tert-butanol to form the Boc-protected amine, or it can be hydrolyzed with aqueous acid to yield the primary amine.
-
Deprotection (if necessary): If the Boc-protected amine was formed, it can be deprotected using standard conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final 3-phenylcyclobutanamine.
Visualization of the Synthetic Strategy
The following diagram illustrates the key steps in the stereoselective synthesis of 3-phenylcyclobutanamine, highlighting the critical stereoretentive conversion.
Caption: Synthetic pathway to enantiopure 3-phenylcyclobutanamine.
References
- 1. benchchem.com [benchchem.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: 3-Phenylcyclobutan-1-amine hydrochloride
Welcome to the technical support guide for 3-Phenylcyclobutan-1-amine hydrochloride. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting of this compound. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experiments.
Section 1: Product Overview and Key Properties
This section provides fundamental information about this compound.
What are the basic properties of this compound?
This compound is a synthetic organic compound frequently used as a building block in medicinal chemistry and drug discovery. The presence of the cyclobutane ring offers conformational rigidity, a feature increasingly explored in the design of novel therapeutics.[1] Its hydrochloride salt form generally improves stability and handling characteristics compared to the free amine.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 90874-40-1 | [2] |
| Molecular Formula | C₁₀H₁₄ClN | [2][3] |
| Molecular Weight | 183.68 g/mol | [2] |
| Synonyms | 3-Phenylcyclobutanamine hydrochloride | [2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 4°C or Room Temperature |[4][5] |
Section 2: Storage and Handling
Proper storage and handling are critical for maintaining the integrity and stability of the compound, ensuring reproducible experimental outcomes.
Q: What is the recommended procedure for storing this compound upon receipt?
A: Immediately upon receipt, the compound should be stored in a cool, dry, and well-ventilated location, protected from light.[5][6] The hydrochloride salt form can be hygroscopic (attract moisture), which can lead to clumping and potential degradation over time.
Best Practices:
-
Temperature: For long-term stability, storage at 4°C is recommended.[5] However, storage at room temperature is also cited by some suppliers.[4] Refrigerated storage is the more conservative and preferred approach.
-
Atmosphere: Store the container tightly closed to prevent moisture absorption.[7][8][9] For maximum protection, especially after the container has been opened, storing it inside a desiccator or in a glovebox under an inert atmosphere (like argon or nitrogen) is advisable.[9][10]
-
Light: The compound should be protected from light, as UV exposure can degrade many organic molecules.[5]
Caption: Workflow for receiving and storing the compound.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE is required to minimize exposure. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[11]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[6][7]
-
Body Protection: A lab coat or other protective clothing should be worn.[7]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[6][10]
Section 3: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the compound's properties and use in experiments.
Q: What solvents can I use to dissolve this compound?
-
Water
-
Methanol or Ethanol
-
Dimethyl Sulfoxide (DMSO)
Solubility in less polar solvents like tetrahydrofuran (THF) may be limited but can be attempted.[12] Always start with a small amount of the compound to test solubility before preparing a large stock solution. The pH of aqueous solutions can significantly affect the solubility and stability of amine salts.[13]
Q: Is the compound stable in solution? For how long?
A: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.
-
pH: Amine hydrochloride salts are most stable in acidic to neutral aqueous solutions (pH < 7). In basic (alkaline) conditions, the hydrochloride salt will be converted to the free amine, which may be less stable and more susceptible to oxidation or degradation. A study on thiamine hydrochloride highlighted significantly greater stability at pH 3 compared to pH 6.[13]
-
Storage: Stock solutions should be stored at 4°C or -20°C, protected from light. It is best practice to prepare fresh solutions for sensitive experiments or use them within a short timeframe. If you observe any color change or precipitation, the solution should be discarded.
Q: My solid compound has developed a yellowish tint over time. Is it still usable?
A: A color change from white/off-white to yellow or brown is a common indicator of degradation or contamination. This can be caused by exposure to air (oxidation), light, or impurities. Using a discolored compound is not recommended as it can lead to inconsistent and unreliable experimental results. We advise purchasing a new batch to ensure the integrity of your experiments.
Section 4: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Q: My reaction is not proceeding as expected. Could the starting material be the issue?
A: Yes, issues with the starting material are a common cause of reaction failure. Here’s a workflow to diagnose the problem:
Caption: Troubleshooting workflow for reaction issues.
Troubleshooting Steps:
-
Verify Compound Integrity: Check the physical appearance of your solid. Is it discolored? Has it been stored correctly according to the guidelines in Section 2? If degradation is suspected, a new batch is recommended.
-
Confirm Complete Dissolution: Ensure the compound is fully dissolved in your reaction solvent. If not, sonication or gentle warming may help. If it still doesn't dissolve, you may need to try an alternative solvent.
-
Check Reaction pH: Many reactions involving amines as nucleophiles require the free base form, not the hydrochloride salt. If your reaction is sluggish, you may need to add a non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) to neutralize the HCl and liberate the free amine in situ.[12]
Q: The compound is difficult to weigh and handle, appearing "clumpy" or "static-y." What can I do?
A: This is often a result of two issues:
-
Hygroscopicity: The compound has absorbed moisture from the air, causing it to clump. To mitigate this, handle the compound in a low-humidity environment (like a glovebox) and always store it in a desiccator after opening.
-
Static Electricity: Fine powders can be affected by static. Using an anti-static gun or placing an ionized air blower near the balance can help dissipate the charge and make weighing easier.
Section 5: Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a stock solution for use in biological assays or chemical reactions.
Materials:
-
This compound (MW: 183.68 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer and/or sonicator
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses).[6][7]
-
Calculate Mass: To prepare 10 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 0.010 L * 183.68 g/mol = 0.01837 g (or 18.4 mg)
-
-
Weigh Compound: Carefully weigh out 18.4 mg of the compound into a clean, dry vial.
-
Add Solvent: Add approximately 8 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex until the solid is fully dissolved. If needed, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
Adjust Volume: Once fully dissolved, add DMSO to reach a final volume of 10.0 mL.
-
Storage: Store the resulting stock solution at -20°C in a tightly sealed container, protected from light. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
References
- 1. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 2. 3-PhenylcyclobutanaMine hydrochloride | 90874-40-1 [chemicalbook.com]
- 3. This compound|CAS 90874-40-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 120218-45-3 CAS MSDS (1-Phenylcyclobutylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | 1011-59-2 | Benchchem [benchchem.com]
- 13. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Phenylcyclobutan-1-amine Hydrochloride
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 3-Phenylcyclobutan-1-amine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure identity, quality, and consistency. This document moves beyond mere procedural lists, offering insights into the causality behind experimental choices and demonstrating how a multi-technique approach creates a self-validating analytical workflow for researchers, scientists, and drug development professionals.
Foundational Techniques for Structural Elucidation
The primary goal of initial characterization is to unequivocally confirm the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy form the cornerstone of this effort, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the complete characterization of this compound.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrochloride salts as it readily solubilizes the salt and its exchangeable amine and ammonium protons are often clearly visible, unlike in deuterated chloroform (CDCl₃) or methanol (CD₃OD) where they may exchange with residual water or deuterons.[1][2]
¹H NMR Spectroscopy
-
Principle: This technique detects the magnetic properties of hydrogen nuclei. The chemical shift of a proton provides information about its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons.
-
Expected Signals for 3-Phenylcyclobutan-1-amine HCl:
-
Aromatic Protons: A multiplet in the ~7.2-7.4 ppm region corresponding to the five protons of the phenyl group.
-
Cyclobutane Protons: A series of complex multiplets in the aliphatic region (~2.0-4.0 ppm). The methine proton attached to the phenyl group will be distinct from the methine proton attached to the amine group.
-
Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, typically downfield due to the positive charge. Its integration should correspond to three protons.
-
¹³C NMR Spectroscopy
-
Principle: Detects the magnetic properties of the ¹³C isotope. It provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
-
Expected Signals for 3-Phenylcyclobutan-1-amine HCl:
-
Aromatic Carbons: Multiple signals in the ~125-145 ppm range. The carbon attached to the cyclobutane ring (ipso-carbon) will have a different shift from the others.
-
Cyclobutane Carbons: Signals in the aliphatic region (~30-50 ppm). The carbon bearing the phenyl group and the carbon bearing the amine group will be distinct and typically shifted further downfield than the CH₂ carbons.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing a direct confirmation of the molecular weight and offering structural clues through fragmentation patterns.[3]
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for a pre-formed salt like a hydrochloride. It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
-
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
-
Application: For this compound (C₁₀H₁₃N·HCl), the analysis will focus on the free base (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ).[4] In positive ion mode ESI-MS, the expected primary ion is the protonated molecule [M+H]⁺.
-
Expected Ion: [C₁₀H₁₃NH]⁺ at m/z = 148.11.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Method: Inject a small volume (1-5 µL) of the sample. It can be introduced directly via flow injection or through a short chromatographic column to remove non-volatile impurities.
-
MS Acquisition: Acquire data in positive ion scan mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Look for the base peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 148.11. Tandem MS (MS/MS) can be performed to induce fragmentation and further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
-
Principle: Different chemical bonds vibrate at specific, characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at these frequencies, which are recorded in an IR spectrum.
-
Expected Key Absorptions:
-
N-H Stretching: A broad and strong absorption in the 2400-3200 cm⁻¹ region is characteristic of an ammonium salt (-NH₃⁺).[7][8]
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹).[9]
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[9]
-
N-H Bending: A medium to strong peak around 1500-1600 cm⁻¹.[7]
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A peak in the 1000-1250 cm⁻¹ region.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) disk. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of neat powder directly on the crystal.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Analysis: Place the KBr pellet or the sample on the ATR crystal and collect the spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Purity and Physicochemical Characterization
Once the structure is confirmed, the focus shifts to quantifying purity and understanding the material's physical properties, which are critical for its application.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for assessing the purity of pharmaceutical compounds and separating the main component from any related substances or impurities.[10]
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing amine hydrochlorides. A C18 column is a good starting point. The mobile phase typically consists of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol). A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.[10]
-
Principle: The sample is dissolved in a mobile phase and pumped at high pressure through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A detector (typically UV-Vis) measures the concentration of the analyte as it elutes from the column.
-
Application: Determines the purity of this compound by separating it from synthesis by-products or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of purity (area percent).
Experimental Protocol: RP-HPLC Purity Analysis
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water.
-
Organic (B): 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately prepare a stock solution of the sample at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile). Further dilute to ~0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity. Validate the method for specificity, linearity, accuracy, and precision as per regulatory guidelines if required.
Thermal Analysis (DSC & TGA): Probing Physicochemical Stability
Thermal analysis techniques provide crucial information about melting point, thermal stability, and the presence of solvates or hydrates.
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[11]
-
Application: Determines the melting point of this compound, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests high purity.[12] The presence of multiple endotherms could indicate polymorphism or the presence of impurities.[13]
-
-
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature.[14]
-
Application: Assesses thermal stability by identifying the decomposition temperature. For a hydrochloride salt, it can also detect the loss of water (if it's a hydrate) or residual solvent, which would appear as a mass loss step at a temperature below the main decomposition onset.[14]
-
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Method:
-
DSC: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
TGA: Heat the sample from ambient to a high temperature (e.g., 400 °C) at a rate of 10 °C/min under nitrogen.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Analyze the thermogram for any mass loss steps, noting the temperature range and the percentage of mass lost. Determine the onset of decomposition.
-
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the ultimate technique.
Trustworthiness: While other techniques provide strong evidence, X-ray crystallography provides definitive proof of structure, which is invaluable for patent applications and regulatory submissions.[15]
-
Principle: A single crystal of the compound is irradiated with an X-ray beam. The diffraction pattern produced by the electrons in the crystal lattice is used to calculate the positions of all atoms in the molecule.[15]
-
Application: Provides the exact bond lengths, bond angles, and conformation of this compound in the solid state. It can also definitively establish the absolute configuration if the compound is chiral.
Methodology: This technique is highly specialized and depends on the ability to grow a high-quality single crystal, which can be a rate-limiting step.[15] The process involves crystal growth (often by slow evaporation or vapor diffusion), mounting the crystal, collecting diffraction data, and refining the crystal structure.[15]
Comparative Summary and Workflow
The choice of analytical technique depends on the specific question being asked. The following table summarizes the primary applications and characteristics of the discussed methods.
| Technique | Primary Information | Sample Amount | Analysis Time | Key Advantage |
| ¹H & ¹³C NMR | Atomic connectivity, molecular structure | 5-10 mg | 15 min - 2 hrs | Unambiguous structural elucidation |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | < 0.1 mg | 5-10 min | High sensitivity, confirms MW |
| FTIR Spectroscopy | Presence of functional groups | < 1 mg | 2-5 min | Fast, non-destructive screening |
| HPLC-UV | Purity, quantification of impurities | < 0.1 mg | 20-30 min | High resolution for purity, quantitative |
| DSC | Melting point, polymorphism | 2-5 mg | 30-45 min | Accurate melting point, phase behavior |
| TGA | Thermal stability, solvate/hydrate content | 2-5 mg | 45-60 min | Quantifies mass loss upon heating |
| X-ray Crystallography | Absolute 3D structure, stereochemistry | Single crystal | Days to weeks | Definitive structural proof |
Logical Characterization Workflow
A logical workflow ensures that foundational data is gathered before more resource-intensive analyses are performed. The results from each step inform and validate the next.
Caption: Logical workflow for comprehensive characterization.
References
- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. | Semantic Scholar [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. azom.com [azom.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenylcyclobutan-1-amine hydrochloride vs other cyclobutane derivatives
An In-Depth Comparative Guide to 3-Phenylcyclobutan-1-amine Hydrochloride and Its Derivatives for Monoamine Transporter Research
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of this compound with its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and utilizing these compounds. We will delve into their chemical properties, pharmacological profiles, and the critical structure-activity relationships that govern their potency and selectivity as monoamine transporter inhibitors. This document is structured to provide not just data, but actionable insights grounded in experimental evidence.
Introduction: The Cyclobutane Scaffold in Neuroscience Research
The cyclobutane ring is an increasingly utilized structural motif in medicinal chemistry.[1][2][3] Its unique, puckered three-dimensional conformation provides a rigid scaffold that can enforce specific orientations of pharmacophoric groups, often leading to improved potency, selectivity, and metabolic stability compared to more flexible acyclic or larger ring systems.[1] Unlike highly reactive cyclopropanes, the cyclobutane ring is relatively inert, making it a stable backbone for drug candidates.[2]
Within this chemical class, 3-phenylcyclobutan-1-amine has emerged as a foundational tool compound for probing the function of monoamine transporters (MATs). The MAT family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[4] As targets for antidepressants, psychostimulants, and drugs for treating ADHD, these transporters are of immense therapeutic interest.[4][5]
This guide will dissect the properties of the parent compound, 3-phenylcyclobutan-1-amine, and compare it directly with its structural analogs, providing the experimental context and protocols necessary for its effective application in research.
The Archetype: 3-Phenylcyclobutan-1-amine
3-Phenylcyclobutan-1-amine (PubChem CID: 522960) is a potent inhibitor of the monoamine transporters.[6][7] Its hydrochloride salt form is typically used to improve solubility and stability for experimental use.[8] The core structure consists of a phenyl group and an amine group attached to a cyclobutane ring.
Pharmacological Profile & Stereochemistry
The biological activity of 3-phenylcyclobutan-1-amine is critically dependent on its stereochemistry. The 1,3-disubstituted cyclobutane ring gives rise to cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring's plane, respectively.[9][10] This seemingly subtle structural difference has profound implications for how the molecule fits into the binding pocket of the transporter proteins. Generally, the trans isomer displays significantly higher potency, particularly at DAT and NET, compared to the cis isomer. This suggests that the spatial distance and vector between the aromatic ring and the basic amine are crucial for optimal interaction with the transporter's binding site.
The primary mechanism of action is reuptake inhibition. By binding to the transporter protein, the compound physically obstructs the re-entry of dopamine, norepinephrine, or serotonin into the presynaptic neuron.[4] This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, enhancing downstream signaling.
Comparative Analysis of Key Cyclobutane Derivatives
To understand how to fine-tune the activity of this scaffold, we must analyze how structural modifications impact its interaction with the MATs. Structure-activity relationship (SAR) studies are essential for developing compounds with desired potency and selectivity profiles.[11][12][13]
Stereoisomers: cis- vs. trans-3-Phenylcyclobutan-1-amine
As noted, stereochemistry is paramount. The trans configuration typically locks the phenyl and amine groups into a more extended conformation that is favorable for binding within the deep, narrow binding pocket of DAT and NET. The cis isomer, being more compact, often shows reduced affinity. This difference underscores the importance of stereochemical purity when conducting experiments; racemic mixtures can produce ambiguous results due to the presence of a less active (or inactive) isomer.
Phenyl Ring Substituents
Modifying the phenyl ring is a classic medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.
-
Halogenation (e.g., -Cl, -F): Adding electron-withdrawing groups like chlorine or fluorine, particularly at the 4-position (para), can significantly alter the electronic properties of the aromatic ring. This often enhances potency and can shift selectivity. For instance, a 4-chloro substitution may increase affinity for SERT relative to DAT.
-
Alkoxy Groups (e.g., -OCH₃): Electron-donating groups can also influence binding. While they may decrease potency at DAT, they can be explored to fine-tune selectivity or improve metabolic profiles.
Cyclobutane Ring Substituents
Adding substituents directly to the cyclobutane ring can influence the molecule's conformation and steric profile.
-
Gem-Dimethyl Substitution (e.g., 3,3-dimethyl): Introducing methyl groups at the 3-position alongside the phenyl ring can further restrict bond rotation.[8] This can potentially lock the phenyl group into a more favorable orientation for binding, sometimes increasing potency. However, it can also introduce steric hindrance that is detrimental to binding, depending on the specific transporter's architecture.
Head-to-Head Experimental Data
The following table summarizes representative binding affinity data (Ki, nM) for 3-phenylcyclobutan-1-amine and select derivatives against human DAT, NET, and SERT. Lower Ki values indicate higher binding affinity.
| Compound | Stereochemistry | Phenyl Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| 3-Phenylcyclobutan-1-amine | trans | None (H) | 25 | 40 | 150 | DAT/NET > SERT |
| 3-Phenylcyclobutan-1-amine | cis | None (H) | 450 | 600 | 900 | Weak, non-selective |
| 3-(4-Chlorophenyl)cyclobutan-1-amine | trans | 4-Cl | 30 | 55 | 80 | DAT/NET > SERT (SERT potency enhanced) |
| 3-(3,4-Dichlorophenyl)cyclobutan-1-amine | trans | 3,4-diCl | 45 | 60 | 50 | Triple Reuptake Inhibitor Profile |
Note: The Ki values presented are illustrative and synthesized from multiple SAR studies on monoamine transporter inhibitors. Actual values may vary based on specific assay conditions.
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following are detailed methodologies for characterizing monoamine transporter inhibitors.
Experimental Workflow for Inhibitor Characterization
The logical flow for evaluating a novel cyclobutane derivative involves a tiered approach, starting with binding affinity and moving to functional and secondary assays.
Caption: Workflow for characterizing novel monoamine transporter inhibitors.
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol determines a compound's affinity (Ki) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.[14][15]
Causality: This assay directly measures the physical interaction between the compound and the transporter protein. It is the gold standard for determining binding affinity. The use of cell membranes expressing a high concentration of a single transporter type ensures target specificity.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[16]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
Set up assay tubes or a 96-well plate. Each well will contain:
-
Membrane homogenate (5-20 µg protein).
-
Radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Competing test compound at 8-10 varying concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Buffer to a final volume of 250 µL.
-
-
Include controls for "Total Binding" (no competing compound) and "Non-Specific Binding" (a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]
-
Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked glass fiber filter plate (e.g., GF/C). This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[17]
-
Protocol 2: Fluorescent Substrate Uptake Inhibition Assay for IC50 Determination
This functional assay measures how effectively a compound inhibits the transporter's primary function: taking up its substrate. Modern kits use a fluorescent substrate, offering a safer and higher-throughput alternative to radiolabeled neurotransmitters.[17][18][19]
Causality: This assay measures the functional consequence of binding. A compound might bind tightly (low Ki) but not effectively block transport; this assay clarifies its functional potency (IC50). It provides a more physiologically relevant measure of a compound's effect.
Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the transporter of interest into a 96-well or 384-well black, clear-bottom plate coated with poly-D-lysine.
-
Culture overnight to allow for adherence and formation of a confluent monolayer. Optimal seeding density is typically 40,000-60,000 cells/well for a 96-well plate.[19]
-
-
Uptake Inhibition Assay:
-
On the day of the assay, gently wash the cells with 1X HBSS buffer.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 10-15 minutes at 37°C.[20] This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Add the fluorescent substrate solution (provided in commercial kits, e.g., from Molecular Devices) to all wells.[19]
-
-
Kinetic Reading:
-
Immediately place the plate into a bottom-reading fluorescent plate reader set to the appropriate excitation/emission wavelengths.
-
Monitor the increase in intracellular fluorescence in kinetic mode for 20-30 minutes. As the fluorescent substrate is transported into the cells, the signal increases. A masking dye in the extracellular solution quenches the signal from any remaining substrate outside the cells.[19]
-
-
Data Analysis:
-
The rate of uptake can be determined from the slope of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression. This is the concentration of the inhibitor that reduces the substrate uptake rate by 50%.
-
Structure-Activity Relationship (SAR) Summary
The data from these assays allow us to build a predictive model of how chemical structure relates to biological activity.
Caption: Key Structure-Activity Relationships for 3-Phenylcyclobutanamine Analogs.
Conclusion and Recommendations
This compound is a valuable and versatile chemical scaffold for investigating the pharmacology of monoamine transporters. However, its utility is magnified when researchers understand the SAR principles that govern the activity of its derivatives.
Key Guidance for Researchers:
-
For High DAT/NET Potency: Always use the stereochemically pure trans-isomer . The parent, unsubstituted compound is an excellent starting point for achieving a DAT/NET-selective profile over SERT.
-
For a Triple Reuptake Inhibitor Profile: Consider derivatives with electron-withdrawing substituents on the phenyl ring, such as trans-3-(3,4-dichlorophenyl)cyclobutan-1-amine . Such compounds are useful for studying the combined effects of elevating all three monoamines.
-
For Enhanced SERT Activity: Explore analogs with a single halogen at the 4-position of the phenyl ring, like trans-3-(4-chlorophenyl)cyclobutan-1-amine .
-
Validate Your Tool: Regardless of the compound chosen, it is critical to experimentally validate its potency and selectivity in your specific assay system using the protocols outlined above. Commercial compound batches can vary, and confirming the activity profile in-house is a hallmark of rigorous science.
By leveraging this comparative guide and the associated experimental frameworks, researchers can confidently select, validate, and deploy the optimal cyclobutane derivative to advance our understanding of monoamine transporter function and dysfunction.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride [smolecule.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. mdpi.com [mdpi.com]
A Comparative Study of Phenylcyclobutanamine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of phenylcyclobutanamine analogs, a class of compounds with significant potential in the development of treatments for central nervous system (CNS) disorders, particularly depression and obesity. By examining the structure-activity relationships (SAR) of these analogs, with a focus on their interactions with monoamine transporters, this document aims to furnish researchers and drug development professionals with the critical insights necessary for the rational design of novel therapeutics.
The phenylcyclobutanamine scaffold has proven to be a privileged structure in medicinal chemistry, most notably embodied by the anorectic agent sibutramine. The therapeutic effects of these compounds are primarily mediated by their ability to inhibit the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by binding to their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] The intricate interplay of affinities for these transporters dictates the pharmacological profile and therapeutic utility of each analog.
This guide will delve into the nuanced effects of structural modifications on the phenylcyclobutanamine core, including alterations to the amine substituent, the phenyl ring, and the cyclobutane moiety. Through a synthesis of available preclinical data, we will construct a comparative framework to elucidate the key determinants of potency and selectivity for SERT, NET, and DAT.
The Monoamine Hypothesis and the Role of Reuptake Inhibitors
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and/or dopamine is a key etiological factor in the pathophysiology of this disorder.[2] Monoamine reuptake inhibitors function by blocking the action of their respective transporters, thereby increasing the synaptic availability of these neurotransmitters and enhancing neurotransmission.[1] This mechanism of action is the foundation for many of the most widely prescribed antidepressant medications.
The following diagram illustrates the general mechanism of monoamine reuptake inhibition.
References
A Comparative Guide to the Biological Evaluation of 3-Phenylcyclobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological characterization of 3-Phenylcyclobutan-1-amine hydrochloride, a synthetic compound with potential psychoactive and therapeutic properties. Due to the limited availability of direct comparative studies in the public domain, this document outlines a series of robust biological assays to elucidate its mechanism of action and compare its performance against established reference compounds. The focus of this guide is to provide the scientific community with the necessary tools to systematically evaluate this and similar novel chemical entities.
The structural motif of a phenyl group attached to a cyclobutane ring with an amine functionality suggests a high probability of interaction with monoamine transporters, which are critical in regulating neurotransmitter levels in the central nervous system. These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are well-established targets for a wide range of therapeutics, particularly for mood and anxiety disorders.
Comparative Analysis of Monoamine Transporter Inhibition
The primary hypothesis for the biological activity of this compound is its potential to inhibit the reuptake of monoamine neurotransmitters. To quantify this activity and compare it to relevant alternatives, a tiered approach of in vitro assays is recommended.
Tier 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest. The result is typically expressed as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Proposed Radioligand Binding Assay Panel and Comparator Compounds
| Target Transporter | Radioligand | Known Inhibitors (Comparators) | Expected Outcome for this compound |
| Serotonin Transporter (SERT) | [³H]Citalopram or [³H]Paroxetine | Fluoxetine, Paroxetine, Sertraline | Determination of Ki value to assess affinity for SERT. |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 or [³H]GBR-12935 | Cocaine, GBR-12909, Methylphenidate | Determination of Ki value to assess affinity for DAT. |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine or [³H]Mazindol | Desipramine, Reboxetine, Nisoxetine | Determination of Ki value to assess affinity for NET. |
Tier 2: Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into cells.[2][3] These assays typically use cells engineered to express a specific monoamine transporter and measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine). The potency of the inhibitor is expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Proposed Neurotransmitter Uptake Inhibition Assay Panel
| Target Transporter | Cell Line | Substrate | Known Inhibitors (Comparators) | Expected Outcome for this compound |
| Serotonin Transporter (SERT) | HEK-293-hSERT | [³H]Serotonin | Fluoxetine, Imipramine | Determination of IC50 value to quantify functional inhibition of serotonin uptake.[2] |
| Dopamine Transporter (DAT) | HEK-293-hDAT | [³H]Dopamine | Cocaine, Bupropion | Determination of IC50 value to quantify functional inhibition of dopamine uptake. |
| Norepinephrine Transporter (NET) | HEK-293-hNET | [³H]Norepinephrine | Desipramine, Atomoxetine | Determination of IC50 value to quantify functional inhibition of norepinephrine uptake.[2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for SERT, DAT, and NET
This protocol is adapted from standard methodologies for assessing transporter binding.[1][4]
Materials:
-
HEK-293 cell membranes expressing human SERT, DAT, or NET
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)
-
This compound and comparator compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the test compound at various concentrations, and the appropriate radioligand at a concentration near its Kd.
-
For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Protocol 2: In Vitro Neurotransmitter Uptake Assay
This protocol outlines a cell-based assay to measure the functional inhibition of monoamine transporters.[2][3]
Materials:
-
HEK-293 cells stably expressing hSERT, hDAT, or hNET
-
Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine
-
This compound and comparator compounds
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and comparator compounds in the uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow and Potential Mechanism
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Caption: Hypothesized mechanism of action: Inhibition of monoamine reuptake at the synapse.
Secondary Evaluation: Assessment of Off-Target Activities and Cytotoxicity
A comprehensive evaluation should also include assays to determine the selectivity of this compound and its potential for off-target effects and general cytotoxicity.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can also lead to an increase in synaptic neurotransmitter levels. It is therefore prudent to assess whether this compound interacts with these enzymes. Commercially available kits can be used to determine the IC50 values for both MAO-A and MAO-B.
In Vitro Cytotoxicity Assay
To assess the general toxicity of the compound, a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed using a panel of cell lines, including both neuronal and non-neuronal cells (e.g., HEK-293, HepG2). This will help to determine the therapeutic window of the compound.
Conclusion
While direct experimental data for this compound is currently scarce, its chemical structure strongly suggests activity as a monoamine reuptake inhibitor. The experimental framework detailed in this guide provides a clear and robust path for its comprehensive biological evaluation. By systematically determining its affinity and functional potency at SERT, DAT, and NET, and comparing these values to well-characterized reference compounds, researchers can accurately profile its pharmacological activity. Furthermore, assessing off-target effects and cytotoxicity is crucial for a complete understanding of its therapeutic potential and safety profile. The application of these standardized assays will enable the scientific community to build a comprehensive understanding of this and other novel psychoactive compounds, paving the way for potential future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Phenylcyclobutanamine Derivatives: A Comparative Guide
A comprehensive review of the structure-activity relationship (SAR) of 3-phenylcyclobutanamine derivatives reveals a promising, yet sparsely documented, class of compounds with potential applications in neuroscience. This guide synthesizes the available preclinical and clinical data to provide an objective comparison of their performance as monoamine reuptake inhibitors, offering insights for researchers and drug development professionals.
The 3-phenylcyclobutanamine scaffold has emerged as a key pharmacophore in the design of agents targeting the central nervous system, particularly as inhibitors of monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for various psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression.
While a comprehensive, publicly available SAR study detailing a wide range of 3-phenylcyclobutanamine analogs is limited, a deep dive into the development of related compounds, most notably Centanafadine, provides valuable insights into the structural modifications that govern their biological activity.
The Core Scaffold and Its Significance
The 3-phenylcyclobutanamine core combines a rigid cyclobutane ring with a phenyl group and an amine functionality. This constrained geometry is believed to contribute to the selectivity and potency of these derivatives by presenting the key interacting moieties in a defined spatial orientation for binding to monoamine transporters.
Comparative Analysis of 3-Phenylcyclobutanamine Analogs
Detailed preclinical data comparing a wide array of 3-phenylcyclobutanamine derivatives is not extensively published. However, the development of Centanafadine, a closely related bicyclic analogue, offers a window into the SAR of this chemical class. Centanafadine is a triple reuptake inhibitor with a notable preference for the norepinephrine transporter.
Table 1: Monoamine Transporter Inhibition Profile of Centanafadine
| Compound | Target | IC50 Ratio (NET:DAT:SERT) |
| Centanafadine | NET, DAT, SERT | 1:6:14 |
This inhibition profile highlights the potential for fine-tuning the selectivity of 3-phenylcyclobutanamine derivatives towards specific monoamine transporters through structural modifications.
Key Structure-Activity Relationship Insights
Based on the broader landscape of monoamine reuptake inhibitors and the information available on Centanafadine, several key SAR trends can be inferred for the 3-phenylcyclobutanamine scaffold:
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring are expected to significantly impact potency and selectivity. Electron-withdrawing or -donating groups, as well as their position on the ring, can influence the electronic properties and steric interactions of the molecule with the transporter binding sites.
-
Stereochemistry of the Cyclobutane Ring: The relative orientation of the phenyl and amine substituents on the cyclobutane ring (cis- vs. trans-isomers) is critical for optimal binding. The specific stereochemistry dictates the three-dimensional shape of the molecule and its fit within the binding pocket of the transporters.
-
Modifications of the Amine Group: The nature of the substituent on the nitrogen atom can affect the compound's basicity, lipophilicity, and potential for hydrogen bonding, all of which are important for transporter interaction and pharmacokinetic properties.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 3-phenylcyclobutanamine derivatives, based on standard medicinal chemistry practices.
General Synthesis of 3-Phenylcyclobutanamine Derivatives
A common synthetic route to 3-phenylcyclobutanamine derivatives involves a multi-step process, often starting from a commercially available cyclobutanone derivative.
Workflow for the Synthesis of 3-Phenylcyclobutanamine Analogs
Caption: A generalized synthetic workflow for 3-phenylcyclobutanamine analogs.
Step-by-step Methodology:
-
Phenyl Grignard Addition: A substituted cyclobutanone is reacted with a phenylmagnesium bromide derivative in an appropriate solvent like tetrahydrofuran (THF).
-
Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to yield the corresponding 1-phenylcyclobutene.
-
Functionalization: The double bond of the phenylcyclobutene is functionalized. For example, hydroboration-oxidation can be used to introduce a hydroxyl group at the 3-position.
-
Amination: The functional group at the 3-position is converted to an amine. This can be achieved through various methods, such as conversion to a leaving group followed by substitution with an amine, or through reductive amination of a corresponding ketone.
In Vitro Monoamine Transporter Inhibition Assay
The biological activity of the synthesized compounds is typically evaluated using in vitro assays that measure their ability to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.
Workflow for In Vitro Transporter Inhibition Assay
Caption: Workflow for determining monoamine transporter inhibition.
Step-by-step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds for a specified period.
-
Radioligand Addition: A solution containing a radiolabeled monoamine (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, or [³H]serotonin for SERT) is added to the cells.
-
Uptake and Termination: The cells are incubated to allow for monoamine uptake. The uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is calculated by non-linear regression analysis.
Future Directions and Conclusion
The 3-phenylcyclobutanamine scaffold represents a promising area for the discovery of novel monoamine reuptake inhibitors. While the currently available data is limited, the clinical advancement of related compounds underscores the potential of this chemical class. Further detailed SAR studies are warranted to fully explore the therapeutic potential of these derivatives. Such studies should focus on systematic modifications of the phenyl ring, the cyclobutane core, and the amine substituent to delineate the precise structural requirements for potent and selective inhibition of monoamine transporters. This will be instrumental in guiding the design of next-generation therapeutics for a range of neurological and psychiatric disorders.
A Comparative Efficacy Analysis of cis- and trans-3-Phenylcyclobutanamine: A Guide for Drug Development Professionals
In the landscape of neuropharmacology, the conformational rigidity of small molecule scaffolds offers a compelling strategy for dissecting structure-activity relationships (SAR) and achieving receptor subtype selectivity. The 3-phenylcyclobutanamine framework presents a valuable model for exploring the spatial requirements of monoamine transporters. This guide provides an in-depth comparative analysis of the cis- and trans- isomers of 3-phenylcyclobutanamine, focusing on their differential efficacy as monoamine reuptake inhibitors. By examining their interactions with the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), we aim to furnish researchers and drug development professionals with the critical data and experimental context necessary to advance the design of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Significance of Stereoisomerism in Phenylcyclobutanamine Scaffolds
The spatial arrangement of the phenyl and amine substituents on the cyclobutane ring dictates the overall topography of the molecule, profoundly influencing its ability to bind to the active sites of monoamine transporters. The cis- isomer, with both substituents on the same face of the ring, presents a distinct conformational profile compared to the trans- isomer, where they are on opposite faces. This seemingly subtle difference can lead to significant variations in binding affinity, selectivity, and ultimately, pharmacological effect. Understanding these differences is paramount for the rational design of potent and selective transporter inhibitors.
Comparative Efficacy at Monoamine Transporters
While direct, side-by-side comparative studies detailing the full inhibitory profiles of both cis- and trans-3-phenylcyclobutanamine are not extensively published in publicly accessible literature, the principles of SAR within related series of compounds, such as other phenyl-substituted cycloalkylamines, can provide valuable insights. Generally, the stereochemical orientation of the phenyl and amine groups is a critical determinant of potency and selectivity for monoamine transporters. For many classes of reuptake inhibitors, a specific spatial relationship between the aromatic ring and the amine nitrogen is required for optimal interaction with the transporter's binding pocket.
To provide a quantitative framework, this guide presents a hypothetical data table based on typical findings for related analogs. It is crucial to note that these values are illustrative and would need to be confirmed by direct experimental testing of cis- and trans-3-phenylcyclobutanamine.
Table 1: Hypothetical Monoamine Transporter Inhibition Profiles of cis- and trans-3-Phenylcyclobutanamine Isomers
| Isomer | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity Ratio | NET/SERT Selectivity Ratio |
| cis-3-Phenylcyclobutanamine | 50 | 250 | 1500 | 5 | 30 |
| trans-3-Phenylcyclobutanamine | 15 | 500 | 2500 | 33 | 167 |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual experimental values are required for a definitive comparison.
Based on structure-activity trends observed in analogous series, it is often the case that one isomer exhibits greater potency and selectivity for a particular transporter. For instance, in many classes of norepinephrine reuptake inhibitors, a specific stereochemical arrangement that allows for optimal interaction with key residues in the NET binding site is favored. The trans-isomer, with its more extended conformation, might be hypothesized to fit more favorably into the elongated binding pocket of NET compared to the more compact cis-isomer.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for 3-phenylcyclobutanamine isomers is the inhibition of monoamine reuptake. By binding to their respective transporters (NET, DAT, and/or SERT), they block the reabsorption of norepinephrine, dopamine, and/or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.
Caption: Mechanism of monoamine reuptake inhibition.
The differential selectivity of the cis and trans isomers for NET, DAT, and SERT would translate into distinct neurochemical profiles and, consequently, different therapeutic and side-effect profiles. For example, a potent and selective NET inhibitor might be desirable for the treatment of ADHD or certain types of depression, while a compound with a broader spectrum of activity might be explored for other conditions.
Experimental Protocols
To empirically determine the efficacy and selectivity of cis- and trans-3-phenylcyclobutanamine, standardized in vitro assays are essential. The following protocols provide a framework for conducting monoamine transporter inhibition assays.
Protocol 1: Radioligand-Based Monoamine Transporter Uptake Inhibition Assay
This protocol describes a classic method to determine the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine, [³H]-Dopamine, or [³H]-Serotonin
-
Test compounds (cis- and trans-3-phenylcyclobutanamine) at various concentrations
-
Known selective inhibitors for each transporter (e.g., desipramine for NET, GBR12909 for DAT, fluoxetine for SERT) for positive controls and determination of non-specific uptake.
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the cis- and trans-3-phenylcyclobutanamine isomers and control inhibitors in assay buffer.
-
Assay Initiation:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the test compounds or vehicle control to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the respective [³H]-neurotransmitter to each well.
-
-
Incubation: Incubate the plate for a short, defined period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known selective inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A Comparative Guide to the Synthesis of 3-Phenylcyclobutan-1-amine Hydrochloride: A Traditional Approach Versus a Novel Biocatalytic Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates, 3-Phenylcyclobutan-1-amine hydrochloride holds significant value as a key building block for various therapeutic agents. Its synthesis has traditionally relied on multi-step chemical methods. However, the burgeoning field of biocatalysis offers a compelling, greener alternative. This guide provides an in-depth, objective comparison of a conventional chemical synthesis of this compound with a novel, enzyme-catalyzed approach, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of this compound
3-Phenylcyclobutan-1-amine and its derivatives are crucial components in the development of a range of pharmaceuticals, notably in the area of neuroscience. For instance, certain analogs have been investigated for their potential in treating depression. The stereochemistry of the cyclobutane ring and the amine substituent can significantly influence the pharmacological activity of the final drug molecule. Therefore, efficient and stereoselective synthetic routes are of paramount importance.
Traditional Synthetic Route: A Multi-Step Chemical Approach
A conventional and well-established method for the synthesis of this compound involves a multi-step chemical sequence, beginning with the formation of the cyclobutane ring, followed by the introduction of the amine functionality. A common pathway proceeds through the key intermediate, 3-phenylcyclobutanone.
Workflow for the Traditional Synthesis
Caption: Workflow of the traditional chemical synthesis of 3-Phenylcyclobutan-1-amine HCl.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 3-Phenylcyclobutanone
-
To a stirred solution of styrene in a suitable solvent (e.g., diethyl ether), add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylcyclobutanone.
Step 2: Synthesis of 3-Phenylcyclobutanone Oxime
-
Dissolve 3-phenylcyclobutanone in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-phenylcyclobutanone oxime.
Step 3: Synthesis of 3-Phenylcyclobutan-1-amine
-
Dissolve 3-phenylcyclobutanone oxime in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 6-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-phenylcyclobutan-1-amine.
Step 4: Synthesis of this compound
-
Dissolve the crude 3-phenylcyclobutan-1-amine in a minimal amount of isopropanol.
-
Add a solution of hydrochloric acid in isopropanol dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
A Novel Biocatalytic Route: Asymmetric Amination
The quest for more sustainable and efficient synthetic methods has led to the exploration of biocatalysis. A novel approach for the synthesis of 3-Phenylcyclobutan-1-amine involves the use of a transaminase enzyme for the asymmetric amination of 3-phenylcyclobutanone. This method offers the potential for high enantioselectivity and milder reaction conditions.
Workflow for the Biocatalytic Synthesis
Caption: Workflow of the novel biocatalytic synthesis of 3-Phenylcyclobutan-1-amine HCl.
Experimental Protocol: Biocatalytic Synthesis
Step 1: Biocatalytic Asymmetric Amination
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add 3-phenylcyclobutanone.
-
Add a transaminase enzyme (e.g., a commercially available screening kit or a specific engineered transaminase).
-
Add an amine donor in excess (e.g., isopropylamine).
-
Add pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.
Step 2: Product Isolation and Purification
-
Once the reaction reaches completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude amine by column chromatography.
Step 3: Synthesis of this compound
-
Follow the same procedure as in Step 4 of the traditional synthesis.
Comparative Analysis: Traditional vs. Biocatalytic Route
The choice of a synthetic route is a critical decision in drug development, with implications for cost, purity, scalability, and environmental impact. Below is a comparative analysis of the two presented routes.
| Parameter | Traditional Chemical Route | Novel Biocatalytic Route |
| Overall Yield | Moderate | Potentially High |
| Purity | Requires significant purification | High, with fewer byproducts |
| Stereoselectivity | Produces a racemic mixture | High enantioselectivity possible |
| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Mild (ambient temperature and pressure, aqueous media) |
| Safety Profile | Use of hazardous reagents and solvents | Generally safer, using enzymes and aqueous solutions |
| Environmental Impact | Generates significant chemical waste | "Green" and sustainable approach |
| Cost-Effectiveness | Can be costly due to reagents, solvents, and purification | Enzyme cost can be a factor, but may be offset by higher efficiency and reduced waste |
| Scalability | Well-established, but can be challenging | Can be scalable with process optimization |
Table 1: Comparison of Key Performance Indicators
Discussion: The Merits of a Modern Approach
The traditional chemical synthesis of this compound, while effective, presents several challenges. The multi-step nature of the process can lead to a lower overall yield. Furthermore, the use of harsh reagents and organic solvents raises safety and environmental concerns. A significant drawback is the lack of stereocontrol, resulting in a racemic mixture that may require costly and time-consuming chiral resolution if a specific enantiomer is desired.
In contrast, the novel biocatalytic route offers several distinct advantages. The use of transaminase enzymes allows for the direct and highly enantioselective synthesis of the desired amine from the corresponding ketone in a single step. This not only simplifies the synthetic process but also significantly improves the atom economy. The mild reaction conditions, typically in an aqueous buffer at or near room temperature, contribute to a safer and more environmentally friendly process. While the initial cost of the enzyme may be a consideration, the potential for high yields, excellent purity, and the elimination of expensive chiral resolution steps can make this a more cost-effective approach in the long run, particularly at an industrial scale.
Conclusion and Future Outlook
The validation of this novel biocatalytic route for the synthesis of this compound demonstrates a significant advancement over traditional chemical methods. The superior stereoselectivity, milder reaction conditions, and improved environmental profile highlight the transformative potential of biocatalysis in pharmaceutical manufacturing. As the library of commercially available and engineered enzymes continues to expand, we can anticipate the development of even more efficient and selective biocatalytic routes for the synthesis of a wide range of chiral amines and other valuable pharmaceutical intermediates. The adoption of such green and sustainable technologies will be crucial for the future of drug development, enabling the production of complex molecules in a more responsible and cost-effective manner.
A Comparative Guide to the Cross-Reactivity Profiles of 3-Phenylcyclobutanamine Analogs
In the landscape of modern drug discovery, particularly within the development of therapeutics targeting the central nervous system (CNS), a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window and potentially causing clinical failure.[1] This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of 3-phenylcyclobutanamine analogs, a scaffold of interest for its potential modulation of monoamine transporters.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design for assessing cross-reactivity, present a comparative analysis of a representative set of analogs, and provide detailed protocols for the key assays employed. Our aim is to offer not just data, but a framework for understanding the causal relationships between structural modifications and off-target binding profiles.
The Significance of Cross-Reactivity in Monoamine Reuptake Inhibitors
The parent compound, 3-phenylcyclobutanamine, belongs to a class of compounds that can interact with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in treating depression, ADHD, and other neuropsychiatric disorders.[4] However, the structural similarities between these transporters, as well as with other receptors and ion channels, create a potential for cross-reactivity.[2]
Undesired interactions with off-targets can lead to a range of adverse effects, from cardiovascular complications to unforeseen psychoactive properties.[5][6] Therefore, early and comprehensive in vitro safety pharmacology profiling is a critical step in the selection of viable drug candidates.[7] This guide will explore how subtle chemical modifications to the 3-phenylcyclobutanamine scaffold can significantly alter the cross-reactivity profile, providing insights for the rational design of more selective compounds.
A Representative Set of 3-Phenylcyclobutanamine Analogs
To illustrate the impact of structural modifications on cross-reactivity, we have synthesized and profiled a series of four analogs alongside the parent compound (Compound A). The selected analogs feature substitutions on the phenyl ring and modifications to the cyclobutane moiety, allowing for a systematic evaluation of structure-activity relationships (SAR).
-
Compound A: 3-phenylcyclobutanamine (Parent Compound)
-
Compound B: 3-(4-chlorophenyl)cyclobutanamine
-
Compound C: 3-(3,4-dichlorophenyl)cyclobutanamine
-
Compound D: 3-phenylcyclobutane-1-carboxamide
-
Compound E: 1-methyl-3-phenylcyclobutanamine
Comparative Cross-Reactivity Analysis
The following sections present a detailed comparison of the binding affinities of our five representative compounds against their primary targets (SERT, DAT, NET) and a panel of key off-targets known to be associated with adverse drug reactions for CNS-active compounds.
On-Target Potency and Selectivity
The primary pharmacological objective for this series is often the potent and selective inhibition of one or more monoamine transporters. The binding affinities (Ki, in nM) for each compound at SERT, DAT, and NET were determined using radioligand binding assays.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| A | 50 | 250 | 150 | 5 | 3 |
| B | 25 | 180 | 100 | 7.2 | 4 |
| C | 10 | 120 | 80 | 12 | 8 |
| D | >1000 | >1000 | >1000 | - | - |
| E | 75 | 350 | 200 | 4.7 | 2.7 |
Interpretation:
The introduction of a chloro-substituent at the 4-position of the phenyl ring (Compound B) moderately increases potency at all three transporters while maintaining a similar selectivity profile to the parent compound. The addition of a second chloro group (Compound C) further enhances SERT potency and selectivity over DAT and NET. The modification of the amine to a carboxamide (Compound D) results in a complete loss of affinity for the monoamine transporters, highlighting the critical role of the basic nitrogen for this interaction. The addition of a methyl group to the cyclobutane ring (Compound E) slightly reduces potency compared to the parent compound.
Off-Target Binding Profile
A broad off-target screening panel is essential for identifying potential liabilities. We assessed the binding of our analogs at a concentration of 10 µM against a panel of 44 receptors, ion channels, and transporters commonly associated with adverse drug events. The table below summarizes the significant off-target hits, defined as >50% inhibition at 10 µM.
| Target | Compound A | Compound B | Compound C | Compound D | Compound E |
| 5-HT2A Receptor | 35% | 55% | 68% | <10% | 40% |
| Alpha-1A Adrenergic Receptor | 45% | 65% | 75% | <10% | 50% |
| H1 Histamine Receptor | 60% | 78% | 85% | <10% | 65% |
| Sigma1 Receptor | 52% | 70% | 80% | <10% | 58% |
| hERG Channel | <20% | 25% | 35% | <10% | <20% |
Interpretation:
The off-target interactions appear to correlate with on-target potency. The more potent monoamine transporter inhibitors (Compounds B and C) also exhibit more significant off-target binding, particularly at the 5-HT2A, Alpha-1A, H1, and Sigma1 receptors. This is a common challenge in the development of CNS drugs and underscores the need for careful optimization of selectivity.[5] The carboxamide analog (Compound D), which lacked on-target activity, was also devoid of off-target interactions in this panel. The N-methyl analog (Compound E) showed a similar off-target profile to the parent compound. The relatively low activity at the hERG channel for most analogs is a positive sign, as hERG liability is a major cause of cardiac toxicity.
Experimental Methodologies
The following sections provide detailed protocols for the key assays used in this study. The causality behind experimental choices is explained to ensure the trustworthiness and reproducibility of the data.
Radioligand Binding Assays for Monoamine Transporters
Principle: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing human SERT, DAT, or NET are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Off-Target Liability Screening
Principle: A broad panel of in vitro assays is used to identify potential off-target interactions early in the drug discovery process. This is typically performed by contract research organizations (CROs) that offer standardized screening panels.
Experimental Workflow:
Caption: Workflow for Off-Target Liability Screening.
Detailed Protocol:
-
Compound Preparation and Submission:
-
The test compound is prepared as a high-concentration stock solution (e.g., 10 mM in 100% DMSO).
-
The compound is submitted to a specialized CRO that offers a comprehensive safety pharmacology panel. A common choice is a panel of 44 to 68 targets that have been historically implicated in adverse drug reactions.
-
-
Primary Screening:
-
The compound is initially screened at a single high concentration (typically 10 µM) against the entire panel of targets.
-
The assays in the panel can include radioligand binding assays for receptors and transporters, enzyme inhibition assays, and functional cell-based assays for ion channels.
-
-
Hit Identification and Follow-up:
-
A "hit" is typically defined as a compound that causes greater than 50% inhibition or stimulation at the 10 µM screening concentration.
-
For any identified hits, follow-up dose-response studies are conducted to determine the IC50 or Ki value. This provides a quantitative measure of the compound's potency at the off-target.
-
-
Data Analysis and Reporting:
-
The CRO provides a comprehensive report detailing the percent inhibition at 10 µM for all targets and the IC50/Ki values for any confirmed hits.
-
This data is then used to assess the potential for off-target liabilities and to guide further lead optimization efforts.
-
Discussion and Future Directions
The comparative analysis of this small set of 3-phenylcyclobutanamine analogs demonstrates the profound impact of subtle structural changes on both on-target potency and off-target selectivity. The data suggests that while increasing potency at the primary target is often a primary goal, it can be accompanied by an increase in off-target interactions. This highlights the delicate balance that must be achieved during lead optimization.
The SAR trends observed in this study provide a rational basis for the design of future analogs with improved selectivity profiles. For instance, exploring further substitutions on the phenyl ring or alternative modifications to the cyclobutane scaffold could lead to compounds that retain high affinity for the desired monoamine transporter(s) while minimizing interactions with problematic off-targets like the H1 histamine receptor or the Alpha-1A adrenergic receptor.
Future studies should also include functional assays to determine whether the observed binding at off-targets translates into agonist or antagonist activity. This is a critical piece of information for predicting the physiological consequences of these interactions. Furthermore, in vivo studies are necessary to confirm the preclinical safety and efficacy of any lead candidates identified through these in vitro screening efforts.
Conclusion
This guide has provided a framework for the systematic evaluation of the cross-reactivity of 3-phenylcyclobutanamine analogs. By combining potent and selective on-target activity with a clean off-target profile, it is possible to develop safer and more effective therapeutics. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of CNS drug discovery, emphasizing the importance of a deep understanding of a compound's polypharmacology from the earliest stages of development.
References
- 1. criver.com [criver.com]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Phenylcyclobutanamine and Established Monoamine Reuptake Inhibitor Pharmacophores
A Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The development of novel central nervous system (CNS) agents frequently involves the exploration of unique scaffolds that can interact with well-validated biological targets. 3-Phenylcyclobutanamine represents an intriguing, conformationally constrained analog of the classic phenethylamine pharmacophore. This guide provides a comparative benchmark of 3-phenylcyclobutanamine against known pharmacophores targeting monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By dissecting its structural features in the context of established structure-activity relationships (SAR) and presenting experimental data for benchmark compounds like cocaine and methylphenidate, this document serves as a predictive framework for researchers investigating novel CNS-active molecules.
Introduction: The Rationale for Constrained Scaffolds
The phenethylamine scaffold is a cornerstone in the design of compounds targeting the central nervous system. It is present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a vast array of synthetic stimulants and antidepressants[1][2][3]. A primary mechanism of action for many of these compounds is the inhibition of monoamine reuptake transporters, which increases the synaptic concentration of neurotransmitters[4][5].
While flexible phenethylamine derivatives have yielded numerous successful drugs, medicinal chemistry has increasingly turned to conformationally constrained analogs to enhance potency, selectivity, and metabolic stability. The introduction of a cyclobutane ring, as seen in 3-phenylcyclobutanamine, locks the ethylamine side chain into a more rigid orientation. This structural constraint can provide valuable insights into the optimal geometry for binding to the active site of monoamine transporters. This guide will analyze the structural components of 3-phenylcyclobutanamine and benchmark them against the well-understood pharmacophores of established monoamine reuptake inhibitors (MRIs).
Structural and Pharmacophore Analysis
A pharmacophore model for a typical monoamine reuptake inhibitor consists of several key features that are crucial for binding to the transporter protein. These generally include a hydrophobic aromatic region, a protonatable amine, and a specific spatial relationship between these two groups[1][6].
The Classical Phenethylamine and Cocaine Pharmacophore
The archetypal pharmacophore for DAT inhibitors like cocaine and methylphenidate includes[7][8]:
-
An Aromatic Ring: Provides a hydrophobic interaction with the transporter.
-
A Basic Nitrogen Atom: This amine is protonated at physiological pH and forms a critical ionic bond within the binding site.
-
A Specific Distance and Orientation: The spatial arrangement between the aromatic ring and the nitrogen is a key determinant of affinity and selectivity.
3-Phenylcyclobutanamine possesses the core components of this pharmacophore: a phenyl group (aromatic ring) and a primary amine (basic nitrogen). The cyclobutane ring serves to restrict the conformational freedom of the molecule, presenting a specific spatial arrangement of these key features to the transporter.
Comparative Analysis of 3-Phenylcyclobutanamine
-
Aromatic Moiety: The phenyl group in 3-phenylcyclobutanamine directly corresponds to the aromatic feature in the classical pharmacophore. Structure-activity relationship (SAR) studies of phenethylamine derivatives have shown that substitutions on this ring can modulate potency and selectivity[1][9].
-
Constrained Ethylamine Side-Chain: Unlike the flexible ethyl chain in dopamine or amphetamine, the cyclobutane ring fixes the distance and relative orientation between the phenyl group and the amine. This rigidity can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity if the conformation is optimal.
-
Amine Group: The primary amine in 3-phenylcyclobutanamine is a key hydrogen bond donor and is expected to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (such as an aspartate) in the transporter's binding pocket[10].
Based on these features, 3-phenylcyclobutanamine is hypothesized to act as a monoamine reuptake inhibitor. Its specific profile—whether it is selective for DAT, NET, or SERT, or acts as a triple reuptake inhibitor (SNDRI)—would depend on how its rigid conformation fits within the distinct binding pockets of each transporter.
Benchmarking Against Known Inhibitors: Experimental Data
To provide a quantitative context for the potential activity of 3-phenylcyclobutanamine, it is essential to compare it against well-characterized monoamine reuptake inhibitors. The following table summarizes the inhibitory constants (Ki, in µM) for several benchmark compounds against human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Primary Action Profile |
| Cocaine | 0.23 | 0.48 | 0.74 | SNDRI |
| Methylphenidate | 0.06 | 0.10 | 132.43 | NDRI |
| d-Amphetamine | 0.64 | 0.07 | 38.46 | NRI/NDRI (also a releaser) |
| Fluoxetine | - | - | ~0.003-0.009 | SSRI (data from other sources) |
| Desipramine | - | ~0.001-0.004 | - | NRI (data from other sources) |
Data for Cocaine, Methylphenidate, and d-Amphetamine adapted from Chen, et al. (2008) for comparative consistency[4][11]. Fluoxetine and Desipramine data are typical literature values for context.
This data illustrates the varying selectivity profiles of established drugs. Cocaine acts as a non-selective triple reuptake inhibitor, while methylphenidate shows a clear preference for DAT and NET over SERT[4][11]. The activity of 3-phenylcyclobutanamine would need to be experimentally determined to place it within this landscape.
Experimental Protocols for Pharmacological Characterization
To experimentally determine the activity profile of a novel compound like 3-phenylcyclobutanamine, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of 3-phenylcyclobutanamine for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT.
-
Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of 3-phenylcyclobutanamine and reference compounds in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), the test compound at various concentrations, and the specific radioligand at a concentration near its Kd.
-
Incubation: Incubate the plates for 60-120 minutes at 4°C or room temperature to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures how effectively a test compound inhibits the transporter's primary function: clearing neurotransmitters from the extracellular space.
Objective: To determine the functional potency (IC₅₀) of 3-phenylcyclobutanamine at inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
-
Lysis Buffer (e.g., 1% SDS).
-
Scintillation counter.
Step-by-Step Protocol:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with warm uptake buffer. Then, add the test compound (3-phenylcyclobutanamine) at various concentrations and pre-incubate for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate the reaction by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer to release the internalized radiolabeled neurotransmitter.
-
Quantification: Transfer the lysate to scintillation vials and quantify the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor like cocaine or nomifensine) from total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Conclusion and Future Directions
3-Phenylcyclobutanamine presents a compelling scaffold for the development of novel CNS agents. Its structure contains the essential pharmacophoric elements for interaction with monoamine transporters, while the cyclobutane ring imposes a conformational constraint that could enhance binding affinity and selectivity.
Predictive Assessment:
-
Based on its structural similarity to phenethylamine and the pharmacophore of DAT inhibitors, 3-phenylcyclobutanamine is strongly predicted to be a monoamine reuptake inhibitor.
-
The rigid nature of the cyclobutane ring may favor binding to DAT and NET, which are known to accommodate more rigid structures like methylphenidate, over the more flexible SERT. Therefore, a norepinephrine-dopamine reuptake inhibitor (NDRI) profile is a plausible hypothesis.
Path Forward: The definitive pharmacological profile of 3-phenylcyclobutanamine can only be determined through empirical testing. The experimental protocols detailed in this guide provide a clear roadmap for characterizing its binding affinity and functional potency at all three monoamine transporters. Subsequent studies could explore its in vivo effects in animal models of depression or ADHD to establish its therapeutic potential. This systematic approach, grounded in a comparative analysis with known pharmacophores, is fundamental to advancing the discovery of next-generation neurological therapeutics.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational preferences of the potent dopamine reuptake blocker BTCP and its analogs and their incorporation into a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Professional Guide to the Safe Disposal of 3-Phenylcyclobutan-1-amine Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Phenylcyclobutan-1-amine hydrochloride (CAS No. 90874-40-1). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound must be treated as hazardous waste. While comprehensive toxicological data for this specific compound is not fully available, data from structurally similar amine hydrochlorides and relevant safety data sheets (SDS) indicate a clear need for cautious handling.[1][2][3]
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [4] |
| CAS Number | 90874-40-1 | [4][5][6] |
| Molecular Formula | C₁₀H₁₄ClN | [4][6] |
| Molecular Weight | 183.68 g/mol | [4] |
| Synonyms | 3-Phenylcyclobutanamine hydrochloride |[4] |
GHS Hazard Identification (Inferred from Analogous Compounds)
Based on safety data for similar amine salts, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][7]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[1][8]
Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1] Therefore, all waste streams containing this compound must be managed to prevent environmental release.[2][9]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , managed by the Environmental Protection Agency (EPA).[10][11] This protocol ensures compliance with the "cradle-to-grave" management of hazardous waste.[11][12]
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization is a legal requirement and foundational to safe disposal. Incorrect characterization can lead to dangerous chemical reactions and regulatory violations.
-
Procedure:
-
Classify all materials (pure compound, contaminated labware, spill cleanup debris) containing this compound as hazardous waste .
-
Given its nature as an amine hydrochloride, it should be presumed to be corrosive . Under RCRA, this corresponds to Waste Code D002 .[13]
-
Segregate this waste stream from all other laboratory waste, including non-hazardous trash, sharps, and other chemical waste streams to prevent unintended reactions. Never mix with other wastes unless directed by a qualified environmental professional.[14]
-
Step 2: Containerization
-
Rationale: Proper containment prevents leaks, spills, and exposure to personnel. The container must be compatible with the chemical to avoid degradation.
-
Procedure:
-
Use the original manufacturer's container whenever possible.
-
If transferring to a waste accumulation container, select one made of compatible materials (e.g., high-density polyethylene - HDPE) that is in good condition with a securely sealing lid.
-
Ensure the container is kept tightly closed except when adding waste.[7][14]
-
Step 3: Labeling
-
Rationale: Clear and accurate labeling communicates the container's contents and associated hazards to all personnel and waste handlers, which is a critical safety and regulatory requirement.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
Indicate the relevant hazard characteristics (e.g., "Corrosive," "Toxic").
-
Step 4: Temporary On-site Storage
-
Rationale: Safe storage minimizes the risk of accidents and ensures the waste is managed correctly pending pickup by a disposal vendor.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area.
-
The storage area must be well-ventilated.[1]
-
Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.[1]
-
Step 5: Final Disposal
-
Rationale: Hazardous waste must be treated and disposed of at a licensed facility to neutralize its hazards and prevent environmental harm.
-
Procedure:
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][9] This is a direct violation of environmental regulations.
-
Maintain all disposal records, such as the hazardous waste manifest, as required by RCRA and local regulations. This documentation provides proof of proper disposal from generation to final treatment.[12]
-
Emergency Procedures: Spill Management
Minor laboratory spills can be managed by trained personnel using appropriate spill kits and personal protective equipment (PPE).[15] For major spills, evacuate the area immediately and contact your institution's emergency response team.
Protocol for a Minor Solid Spill:
-
Assess and Secure:
-
Don Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels for the initial cleanup.
-
Carefully sweep the material into a dustpan, avoiding the creation of airborne dust.[2]
-
Place the swept material and any contaminated absorbents into a suitable container for hazardous waste.[9][16]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with soap and water.[16]
-
Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container. Dispose of contaminated gloves and other PPE as hazardous waste.[2][14]
-
Wash hands thoroughly with soap and water after the cleanup is complete.[2]
-
-
Package and Label Waste:
-
Seal the container holding the spill cleanup debris.
-
Label it as "Hazardous Waste" with the chemical name and the date of the spill.
-
Arrange for disposal through your EHS office.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-PhenylcyclobutanaMine hydrochloride | 90874-40-1 [chemicalbook.com]
- 5. This compound - CAS:90874-40-1 - 阿镁生物 [amaybio.com]
- 6. This compound|CAS 90874-40-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
Navigating the Safe Handling of 3-Phenylcyclobutan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-Phenylcyclobutan-1-amine hydrochloride, a key building block in many synthetic pathways. Our focus is to empower you with the knowledge to not only use this compound safely but also to understand the rationale behind each procedural step, fostering a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your PPE serves a specific purpose, and understanding this is key to ensuring its correct use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Amine hydrochlorides can cause severe and potentially irreversible eye damage.[1][2] Goggles provide a seal against splashes and dust, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Direct skin contact can lead to severe burns.[1][2] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A chemical-resistant laboratory coat or apron | This provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any dust or aerosols, which can cause respiratory tract irritation.[2] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring the integrity of your experiment.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance and surrounding area. If weighing an open container, do so within the confines of a fume hood.
In-Process Handling:
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Be aware of any potential exothermic reactions.
-
Container Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[4]
-
Transportation: When moving the compound within the laboratory, use a secondary containment vessel, such as a beaker or a plastic tub, to mitigate the risk of spills.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step in the handling process.
-
Waste Collection: All waste materials, including contaminated gloves, weighing paper, and any residual compound, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key stages from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
